3-Methylisothiazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNKQQMHQUBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537814 | |
| Record name | 3-Methyl-1,2-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-97-9 | |
| Record name | 3-Methyl-1,2-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylisothiazol-4-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazol-4-amine is a heterocyclic amine belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a key structural motif in a variety of biologically active compounds. The placement of the amino and methyl groups on this scaffold at positions 4 and 3, respectively, gives rise to its specific chemical properties and potential for further functionalization. This document provides a detailed overview of the known chemical properties, structure, and potential applications of this compound, with a focus on providing practical information for laboratory use and drug discovery endeavors. While specific experimental data for this particular isomer is limited in publicly available literature, this guide incorporates representative data and protocols from closely related analogs to provide a comprehensive technical resource.
Chemical Properties and Structure
This compound, with the CAS number 53483-97-9, is a solid compound at room temperature.[1] Its fundamental chemical and structural identifiers are summarized in the tables below.
Core Chemical Data
| Property | Value | Source |
| CAS Number | 53483-97-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₄H₆N₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 114.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Structural Identifiers
| Identifier Type | Identifier | Source |
| SMILES | NC1=CSN=C1C | --INVALID-LINK-- |
| InChI | InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | --INVALID-LINK-- |
Synthesis of 4-Aminoisothiazoles: A General Approach
While a specific, detailed protocol for the synthesis of this compound is not documented in the reviewed literature, a general and promising method for the preparation of 4-aminoisothiazoles involves the reaction of α-bromolactams with thioamides in ethanol. This method provides a straightforward route to the condensed 4-aminothiazole core.
A logical workflow for a potential synthesis route is outlined below:
Experimental Protocols: Representative Methodologies
Due to the absence of specific experimental data for this compound, the following sections provide detailed, representative protocols for the characterization of heterocyclic amines, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would provide critical information about its chemical environment.
Representative Protocol for NMR Analysis of a Heterocyclic Amine:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. For amines, DMSO-d₆ is often a good choice as it can help in observing exchangeable protons (e.g., -NH₂).
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the amino group, the C=N and C=C bonds of the isothiazole ring, and the C-H bonds of the methyl group would be expected.
Representative Protocol for IR Spectroscopy of an Aromatic Amine:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. For an aromatic amine, look for N-H stretches (around 3300-3500 cm⁻¹), C=C and C=N stretches (around 1450-1600 cm⁻¹), and C-H stretches (aromatic C-H above 3000 cm⁻¹, aliphatic C-H below 3000 cm⁻¹).[2][3][4]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Representative Protocol for High-Resolution Mass Spectrometry (HRMS) of a Small Molecule:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amines, which will likely produce the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to a high-resolution mode to obtain accurate mass measurements.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition of the ion, which can confirm the molecular formula of the compound.
-
Biological Activity and Potential Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, the broader class of aminothiazole and aminoisothiazole derivatives has shown a wide range of pharmacological effects. These include antioxidant, antibacterial, and antiviral activities.[1][5][6] The isothiazole ring is considered a valuable scaffold in medicinal chemistry.
Given the antioxidant properties observed in related compounds, a hypothetical logical relationship for its potential mechanism of action could involve the modulation of cellular redox homeostasis.
This diagram illustrates a plausible, though not experimentally confirmed, role for this compound in mitigating cellular oxidative stress. Further research is required to validate this hypothesis and to explore other potential biological targets and signaling pathways.
Conclusion
This compound is a heterocyclic compound with a well-defined chemical structure. While specific experimental data for this isomer is scarce, this guide provides a foundation for researchers by summarizing its known properties and presenting representative experimental protocols for its characterization. The broader biological activities of the aminoisothiazole class suggest that this compound could be a valuable building block for the development of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully explore its potential in drug discovery and development.
References
- 1. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of 3-Methylisothiazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methylisothiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published, and detailed experimental protocols for this specific molecule, this document outlines a robust and well-established two-step synthetic route. The synthesis proceeds via the nitration of 3-methylisothiazole to form the intermediate 3-methyl-4-nitroisothiazole, followed by the reduction of the nitro group to the desired 4-amino functionality.
The protocols provided herein are representative of standard organic chemistry practices for these types of transformations and are based on analogous reactions reported in the literature for similar heterocyclic systems.
Summary of Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two key steps:
-
Nitration of 3-Methylisothiazole: The commercially available starting material, 3-methylisothiazole, undergoes electrophilic nitration to introduce a nitro group at the C4 position of the isothiazole ring.
-
Reduction of 3-Methyl-4-nitroisothiazole: The intermediate nitroisothiazole is then reduced to the corresponding amine, this compound.
Caption: Overall synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Reported/Estimated Yield (%) |
| 1 | Nitration | 3-Methylisothiazole | Potassium Nitrate, Fuming Sulfuric Acid | 3-Methyl-4-nitroisothiazole | 144.14 | 144.14 | ~90%[1] |
| 2 | Reduction | 3-Methyl-4-nitroisothiazole | Tin(II) Chloride Dihydrate, Ethanol | This compound | 114.16 | 114.16 | 80-95% (Estimated) |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 3-Methyl-4-nitroisothiazole (Nitration)
This protocol is based on the reported nitration of 3-methylisothiazole using potassium nitrate in fuming sulfuric acid.[1]
Workflow:
Caption: Experimental workflow for the nitration of 3-methylisothiazole.
Materials:
-
3-Methylisothiazole
-
Potassium Nitrate (KNO₃)
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Deionized Water
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Slowly add 3-methylisothiazole dropwise to the cooled and stirred fuming sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, add potassium nitrate in small portions over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition of potassium nitrate, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methyl-4-nitroisothiazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step 2: Synthesis of this compound (Reduction)
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride dihydrate.[2]
Workflow:
References
In-depth Technical Guide: 3-Methylisothiazol-4-amine (CAS 53483-97-9)
Disclaimer: Information regarding the specific synthesis, detailed experimental protocols, quantitative biological data, and mechanism of action for 3-Methylisothiazol-4-amine (CAS 53483-97-9) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the isothiazole scaffold and its derivatives, offering insights into its potential properties and applications for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic amine belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of the isothiazole nucleus have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. This document aims to consolidate the available information on this compound and its related structures, providing a foundational resource for further research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 53483-97-9 | - |
| Molecular Formula | C₄H₆N₂S | - |
| Molecular Weight | 114.17 g/mol | - |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis and Characterization
Conceptual Synthetic Workflow
A general workflow for the synthesis of a substituted aminoisothiazole could involve the cyclization of a suitable precursor containing the requisite carbon, nitrogen, and sulfur backbone. The specific starting materials and reaction conditions would be critical in directing the regiochemistry to yield the 4-amino-3-methyl isomer.
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to the development of a wide array of biologically active compounds, from potent antipsychotics to effective agricultural fungicides. This technical guide delves into the discovery and rich history of isothiazole chemistry, providing a comprehensive overview of its synthesis, properties, and the evolution of its applications.
The Genesis of a New Heterocyclic System: The First Synthesis of Isothiazole
The history of isothiazole began in 1956, a discovery credited to A. Adams and R. Slack.[1][2][3] Their pioneering work, detailed in a 1959 publication in the Journal of the Chemical Society, described the first successful synthesis of this novel heterocyclic system.[4] The initial synthesis was a multi-step process that, while historically significant, is no longer the preferred method for preparing the parent compound.
The Historical Synthesis: A Look into the Past
The first synthesis of isothiazole involved the oxidation of 5-amino-1,2-benzisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[5] This method, while groundbreaking at the time, was often low-yielding and involved harsh reaction conditions.
Experimental Protocol: The First Synthesis of Isothiazole (Adams and Slack, 1959)
The following is a reconstruction of the experimental protocol based on the historical literature.
Step 1: Oxidation of 5-Amino-1,2-benzisothiazole
-
Materials: 5-Amino-1,2-benzisothiazole, potassium permanganate, sodium hydroxide, water.
-
Procedure: A solution of 5-amino-1,2-benzisothiazole in aqueous sodium hydroxide was treated with a solution of potassium permanganate. The reaction mixture was heated, leading to the oxidative cleavage of the benzene ring. The manganese dioxide formed was removed by filtration.
Step 2: Decarboxylation of Isothiazole-4,5-dicarboxylic acid
-
Materials: Isothiazole-4,5-dicarboxylic acid (from Step 1), copper powder.
-
Procedure: The isolated isothiazole-4,5-dicarboxylic acid was heated with copper powder at high temperature, inducing decarboxylation to yield the parent isothiazole. The product was then purified by distillation.
This foundational work laid the groundwork for all subsequent explorations into the chemistry and biological activity of isothiazoles.
Physical and Spectroscopic Properties of Isothiazole and its Derivatives
Isothiazole is a colorless, mobile liquid with a characteristic pyridine-like odor.[5] It is sparingly soluble in water but is a good solvent for many organic substances.[5] The parent compound and its derivatives have been extensively characterized using various spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| Isothiazole | C₃H₃NS | 85.13 | - | 114.1 | 1.352 | 1.530 |
| 3-Methylisothiazole | C₄H₅NS | 99.15 | - | 135-136 | - | - |
| 4-Methylisothiazole | C₄H₅NS | 99.15 | - | 144-145 | - | - |
| 5-Methylisothiazole | C₄H₅NS | 99.15 | - | 123-124 | - | - |
| 4-Chloroisothiazole | C₃H₂ClNS | 119.58 | - | 147-148 | - | - |
| 3,5-Dimethylisothiazole | C₅H₇NS | 113.18 | - | 155-156 | - | - |
Table 1: Physical Properties of Selected Isothiazole Derivatives. [5][6]
Spectroscopic data provides crucial insights into the structure and bonding of isothiazole compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Isothiazole | 8.53 (d, H-3), 7.27 (dd, H-4), 8.77 (d, H-5) | 157.1 (C-3), 123.4 (C-4), 148.2 (C-5) | 3100-3000 (C-H str), 1550-1450 (C=C, C=N str) | 85 (M+) |
| 3-Methylisothiazole | 2.50 (s, CH₃), 7.05 (d, H-4), 8.55 (d, H-5) | 167.0 (C-3), 124.0 (C-4), 147.5 (C-5), 18.0 (CH₃) | 2920 (C-H str), 1540 (C=N str) | 99 (M+) |
| 4-Chloroisothiazole | 8.60 (s, H-3), 8.80 (s, H-5) | 155.0 (C-3), 120.0 (C-4), 146.0 (C-5) | 3110 (C-H str), 1530 (C=N str), 850 (C-Cl str) | 119/121 (M+, M+2) |
Table 2: Spectroscopic Data for Selected Isothiazole Derivatives. [7][8][9]
Evolution of Synthetic Methodologies
Since the initial discovery, a plethora of synthetic routes to isothiazoles have been developed, offering greater efficiency, milder reaction conditions, and access to a wider range of substituted derivatives. These methods can be broadly categorized into ring-forming reactions and modifications of pre-existing isothiazole rings.
Modern Ring-Closing Syntheses
Modern synthetic strategies often involve the construction of the isothiazole ring from acyclic precursors.
[4+1] Annulation of β-Ketodithioesters/β-Ketothioamides
A versatile and metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate.[10] This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via [4+1] Annulation
-
Materials: β-Ketodithioester/β-ketothioamide, ammonium acetate, ethanol.
-
Procedure: A mixture of the β-ketodithioester or β-ketothioamide and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 3,5-disubstituted isothiazole.
Isothiazoles in Drug Discovery and Development: A Historical Perspective
The unique chemical properties of the isothiazole ring have made it a privileged scaffold in medicinal chemistry. The timeline below highlights key milestones in the development of isothiazole-based pharmaceuticals.
Signaling Pathways of Bioactive Isothiazole Compounds
Several isothiazole-containing drugs exert their therapeutic effects by modulating key signaling pathways in the central nervous system and the immune system.
Antipsychotic Isothiazoles: Targeting Dopamine and Serotonin Receptors
Atypical antipsychotics such as Ziprasidone, Perospirone, and Lurasidone share a common mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][12][13][14][15][16][17][18][19][20] This dual antagonism is believed to be responsible for their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[21]
Denotivir: An Immunomodulatory and Antiviral Agent
Denotivir, an isothiazole derivative, exhibits both antiviral and immunomodulatory properties.[22][23][24] Its immunomodulatory effects are attributed to the suppression of pro-inflammatory cytokine production, including TNF-α, IL-1, and IL-6.[22][24] This is thought to occur through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
Conclusion
From its initial synthesis in the mid-20th century, the field of isothiazole chemistry has undergone remarkable growth. The development of diverse and efficient synthetic methodologies has provided access to a vast chemical space, enabling the discovery of numerous compounds with significant biological activities. The journey of isothiazole from a novel heterocyclic system to a key component of modern pharmaceuticals and agrochemicals underscores the enduring importance of fundamental chemical research in driving innovation in science and medicine. This guide serves as a testament to the rich history and continued potential of this remarkable class of compounds.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 613. Isothiazole: a new mononuclear heterocyclic system - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 6. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PDF) Preparation, Mass and NMR Spectra of Some Isotopic [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Isothiazole synthesis [organic-chemistry.org]
- 11. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 14. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 15. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ziprasidone - Wikipedia [en.wikipedia.org]
- 20. Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is Perospirone used for? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-Methylisothiazol-4-amine: A Technical Guide
Disclaimer: Publicly accessible scientific databases and literature do not currently provide experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methylisothiazol-4-amine (CAS RN: 53483-97-9). This guide presents a predictive analysis of its spectroscopic characteristics based on fundamental principles and comparative data from its structural isomer, 3-Methylisothiazol-5-amine (CAS RN: 24340-76-9). The experimental data provided herein belongs exclusively to the 5-amino isomer and is intended for comparative and illustrative purposes.
Introduction
This compound is a heterocyclic amine belonging to the isothiazole family. Isothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds. This document provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.
Comparative Spectroscopic Data of 3-Methylisothiazol-5-amine
To provide a framework for our predictions, the available experimental spectroscopic data for the closely related isomer, 3-Methylisothiazol-5-amine, is summarized below.
NMR Spectroscopy Data of 3-Methylisothiazol-5-amine
Table 1: ¹³C NMR Data of 3-Methylisothiazol-5-amine [1][2]
| Chemical Shift (δ) ppm | Assignment |
| Data not available in this format | Please refer to raw spectral data |
Mass Spectrometry Data of 3-Methylisothiazol-5-amine
Table 2: GC-MS Data of 3-Methylisothiazol-5-amine [1]
| m/z | Interpretation |
| 114 | Molecular Ion (M⁺) |
| 73 | Fragment Ion |
| 46 | Fragment Ion |
Predicted Spectroscopic Data for this compound
The following sections detail the anticipated spectroscopic features of this compound based on its molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit three distinct signals:
-
Methyl Protons (-CH₃): A singlet peak, integrating to 3 protons, is anticipated for the methyl group at the C3 position. The chemical shift is likely to be in the range of δ 2.0-2.5 ppm.
-
Amino Protons (-NH₂): A broad singlet, integrating to 2 protons, is expected for the amine group at the C4 position. The chemical shift of this peak can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent and concentration, due to hydrogen bonding and exchange.
-
Ring Proton (-CH): A singlet, integrating to 1 proton, is predicted for the hydrogen atom at the C5 position of the isothiazole ring. This proton is expected to appear downfield, likely in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the aromatic heterocyclic ring.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum of this compound is expected to show four signals corresponding to the four unique carbon atoms in the molecule:
-
Methyl Carbon (-CH₃): An upfield signal in the range of δ 10-20 ppm.
-
C3 Carbon: The carbon atom attached to the methyl group, expected in the aromatic region.
-
C4 Carbon: The carbon atom attached to the amino group, its chemical shift will be influenced by the nitrogen atom.
-
C5 Carbon: The carbon atom with a single hydrogen, expected to be the most downfield of the ring carbons.
Predicted IR Spectrum
The infrared spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two medium to weak absorption bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl group.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
-
C-N Stretching: A stretching vibration for the carbon-nitrogen bond of the amine is anticipated in the 1250-1350 cm⁻¹ range.
Predicted Mass Spectrum
In a mass spectrum obtained by electron ionization (EI), the following key peaks are anticipated:
-
Molecular Ion Peak (M⁺): A peak at m/z = 114, corresponding to the molecular weight of this compound (C₄H₆N₂S).
-
Major Fragmentation Pathways: Fragmentation is likely to involve the loss of small, stable molecules or radicals. Possible fragmentation could include the loss of HCN (m/z = 27) from the ring or cleavage of the methyl group (m/z = 15).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically around 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. The solution must be free of particulate matter.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum for each component is recorded. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives clues to the molecule's structure.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of a chemical compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.
References
physical and chemical characteristics of 3-Methylisothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 3-Methylisothiazol-4-amine. This guide provides a comprehensive overview of its known characteristics and draws upon data from closely related isothiazole derivatives to offer a foundational resource for research and development. All data for compounds other than this compound are clearly indicated.
Core Physical and Chemical Characteristics
This compound is a heterocyclic amine with the isothiazole ring system at its core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The precise physical and chemical properties of this compound are not extensively documented. The following table summarizes the available data for this compound and includes data for the closely related isomer, 3-methylisothiazol-5-amine, for comparative purposes.
| Property | This compound | 3-Methylisothiazol-5-amine |
| CAS Number | 53483-97-9[1] | 24340-76-9[2] |
| Molecular Formula | C4H6N2S[1] | C4H6N2S[2] |
| Molecular Weight | 114.17 g/mol [1] | 114.17 g/mol [2] |
| Boiling Point | Data not available | 120.7ºC at 760 mmHg[3] |
| Density | Data not available | 1.258 g/cm³[3] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Appearance | Data not available | Data not available |
Synthesis and Analysis: Experimental Protocols
Representative Synthesis of Isothiazole Derivatives
A general approach to the synthesis of isothiazoles involves the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms. One common method is the reaction of an enaminoester with a source of sulfur and a bromodifluoroacetamide or ester. This three-component reaction allows for the formation of the isothiazole ring with the potential for substitution at various positions. The specific precursors and reaction conditions would need to be optimized for the synthesis of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Isothiazolinone Analysis
The following is a representative protocol for the analysis of isothiazolinone compounds, which can be adapted for this compound. This method is based on established procedures for the separation and quantification of related compounds.[4][5][6][7]
Objective: To develop and validate an HPLC method for the quantification of this compound in a given matrix.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
Syringe filters (0.45 µm).
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A starting gradient of 5% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis scan of the analytical standard (typically in the range of 210-280 nm for isothiazolinones).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., ultrasonic-assisted extraction with methanol) may be necessary, followed by filtration.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Activity and Visualization of Related Pathways
While specific signaling pathways involving this compound have not been elucidated, the broader class of isothiazolinones is known for its antimicrobial properties.
General Antimicrobial Mechanism of Isothiazolinones
Isothiazolinones exert their antimicrobial effects primarily through the inhibition of essential enzymes within microbial cells.[8][9][10] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, particularly the thiol groups of cysteine residues in enzymes. This covalent modification leads to the inactivation of enzymes involved in critical metabolic pathways, ultimately resulting in cell death.
References
- 1. This compound - CAS:53483-97-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylisothiazol-5-amine | CAS#:24340-76-9 | Chemsrc [chemsrc.com]
- 4. eeer.org [eeer.org]
- 5. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothiazolinone - Wikipedia [en.wikipedia.org]
The Expanding Therapeutic Landscape of Isothiazole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of isothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity of Isothiazole Derivatives
Isothiazole derivatives have exhibited significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected isothiazole and related thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isothiazolo[3,4-d]pyrimidines | Not specified | PC3 (Prostate) | 1.5 - 2.5 | [1] |
| ACHN (Renal) | 2.1 - 3.2 | [1] | ||
| HeLa (Cervical) | 1.8 - 2.9 | [1] | ||
| HL-60 (Leukemia) | 0.9 - 1.5 | [1] | ||
| MCF-7 (Breast) | 2.5 - 3.8 | [1] | ||
| Bis-thiazoles | Compound 5c | Hela (Cervical) | 0.0006 | [2] |
| Compound 5f | KF-28 (Ovarian) | 0.006 | [2] | |
| Benzothiazole Derivatives | Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |
| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] | |
| Thiazole-Pyridine Hybrids | Compound 5 | A549 (Lung) | 0.452 | |
| Arylthiazolyl Derivatives | Compound 4c | MCF-7 (Breast) | 2.57 | [4] |
| HepG2 (Liver) | 7.26 | [4] |
Key Signaling Pathways in Anticancer Activity
Isothiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain thiazole derivatives have demonstrated potent inhibitory effects on this pathway, leading to apoptosis in cancer cells.[5]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by isothiazole derivatives can suppress tumor growth and metastasis.[4][6]
-
Apoptosis Induction: Many isothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[2][7]
Caption: Anticancer signaling pathways targeted by isothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isothiazole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Isothiazole Derivatives
Isothiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isothiazole and thiazole derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Not specified | Various bacteria | 4 - 32 | [1] |
| Benzo[d]thiazole Derivatives | Compound 13 | S. aureus | 50 - 75 | [8] |
| Compound 14 | E. coli | 50 - 75 | [8] | |
| 2-Phenylacetamido-thiazoles | Compound 16 | E. coli | 1.56 - 6.25 | |
| P. aeruginosa | 1.56 - 6.25 | |||
| B. subtilis | 1.56 - 6.25 | |||
| S. aureus | 1.56 - 6.25 | |||
| Thiazole-phthalazine-sulfonamide hybrids | Compound 3 | S. aureus | 230 - 700 | [9] |
| E. coli | 230 - 700 | [9] |
Mechanism of Antimicrobial Action
The antimicrobial activity of isothiazole derivatives is attributed to several mechanisms:
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as DNA gyrase and fatty acid synthase (KAS III), which are vital for DNA replication and cell wall synthesis, respectively.[10]
-
Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[11]
-
Inhibition of Nucleic Acid and Protein Synthesis: Isothiazolinones, a class of isothiazole derivatives, are known to interfere with microbial protein and nucleic acid synthesis.[12]
Caption: Antimicrobial mechanisms of action for isothiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Isothiazole derivative stock solutions
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the isothiazole derivative stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of Isothiazole Derivatives
Several isothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Data
The following table shows the in vivo anti-inflammatory activity of some isothiazole derivatives.
| Compound Class | Specific Derivative | Assay | Inhibition (%) | Reference |
| Isothiazolyl Azomethines | Various | Carrageenan-induced paw edema | 16.3 - 64 | [13] |
| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides | Various | Carrageenan-induced edema | Significant activity |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of isothiazole derivatives can be attributed to their modulation of key inflammatory pathways:
-
NF-κB/COX-2/iNOS Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Benzothiazole derivatives have been shown to suppress the activation of this pathway, leading to reduced inflammation.[3]
Caption: NF-κB signaling pathway in inflammation and its inhibition by isothiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or calipers
-
Isothiazole derivative formulations
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Grouping: Divide animals into groups (n=6-8 per group): vehicle control, positive control (standard drug), and test groups (different doses of isothiazole derivatives).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Neuroprotective Activity of Isothiazole Derivatives
Isothiazole derivatives have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective effects.
Quantitative Neuroprotective Data
The following table includes IC50 values for the inhibition of enzymes relevant to neurodegeneration and for the modulation of neuronal receptors.
| Compound Class | Specific Derivative | Target/Assay | IC50 | Reference |
| Benzyl piperidine-linked diaryl thiazoles | Not specified | Acetylcholinesterase (AChE) | 0.30 µM | [14] |
| Butyrylcholinesterase (BuChE) | 1.84 µM | [14] | ||
| Thiazol-imidazole-acetamide derivatives | Not specified | β-secretase (BACE-1) | < 5 µM | [14] |
| Thiazolidinedione derivatives | Not specified | Glycogen synthase kinase-3β (GSK-3β) | 0.89 µM | [14] |
| Thiazole-carboxamide derivatives | TC-2 | AMPA Receptor (GluA2) | 3.02 µM | [15] |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of isothiazole derivatives involve the modulation of various targets:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[14]
-
Modulation of AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for synaptic transmission and plasticity. Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity.[15]
-
Inhibition of β-secretase (BACE-1) and GSK-3β: These enzymes are implicated in the pathogenesis of Alzheimer's disease through their roles in amyloid-β peptide production and tau hyperphosphorylation, respectively.[14]
Caption: Neuroprotective signaling pathways targeted by isothiazole derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.
Materials:
-
96-well microtiter plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Isothiazole derivative solutions
-
Standard inhibitor (e.g., donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the DTNB/ATCI mixture to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Isothiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important heterocyclic scaffold. Further investigation into the structure-activity relationships and mechanisms of action of isothiazole derivatives will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Hazards of 3-Methylisothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 3-Methylisothiazol-4-amine have not been thoroughly investigated.[1] This guide provides the most current safety and handling information available for this compound and supplements it with data from structurally related isothiazole derivatives to offer a more comprehensive understanding of the potential hazards. All information should be used in conjunction with a thorough, site-specific risk assessment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 53483-97-9[1] |
| Molecular Formula | C₄H₆N₂S[1] |
| Molecular Weight | 114.17 g/mol [1] |
| Synonyms | 4-Amino-3-methylisothiazole |
Hazard Identification and Classification
The primary known hazard of this compound is acute oral toxicity.[1] However, isothiazole derivatives as a class are recognized for a range of other potential health and environmental hazards, including skin sensitization.[2][3]
GHS Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Pictogram:
Signal Word: Warning[1]
Precautionary Statements: [1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential Hazards of Isothiazole Derivatives: Isothiazolinones, a related class of compounds, are known to be potent skin sensitizers, capable of causing allergic contact dermatitis.[2][3] They can also be corrosive and pose a significant risk to aquatic ecosystems.[2] Due to the structural similarities, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.
Toxicological Data
Detailed toxicological data for this compound is largely unavailable.[1] The table below summarizes the known information and provides comparative data for other isothiazole derivatives to indicate potential areas of concern.
| Toxicological Endpoint | This compound | Other Isothiazole Derivatives (for comparison) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[1] | Data varies by specific compound. |
| Skin Corrosion/Irritation | No data available[1] | Many isothiazolinones are skin sensitizers and can be corrosive.[2][3] |
| Serious Eye Damage/Irritation | No data available[1] | Isothiazolinones can cause serious eye damage. |
| Respiratory or Skin Sensitization | No data available[1] | Isothiazolinones are well-documented skin sensitizers.[2][3] |
| Germ Cell Mutagenicity | No data available[1] | Data varies by specific compound. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP.[1] | Data varies by specific compound. |
| Specific Target Organ Toxicity | No data available[1] | Data varies by specific compound. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Handling: [1]
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands before breaks and at the end of the workday.
Storage: [1]
-
Store in a dry area.
-
Recommended storage temperature: 2-8°C.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:[1]
| Protection Type | Recommendation |
| Eye/Face Protection | Use a face shield and safety glasses that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.[1]
| Exposure Route | First Aid Measures |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[1]
Accidental Release and Disposal
Accidental Release Measures: [1]
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Do not let the product enter drains.
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal: [1]
-
Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Given the lack of specific toxicological data for this compound, the following are representative experimental protocols for assessing key potential hazards associated with isothiazole derivatives.
a) Murine Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[4][5] The underlying principle is that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[4]
Methodology: [4]
-
Animal Model: Use a minimum of four animals per dose group.
-
Dose Preparation: Prepare a minimum of three concentrations of the test substance in a suitable vehicle. Include a concurrent negative control (vehicle only) and a positive control.
-
Application: Apply the test material to the ears of the mice.
-
Lymphocyte Proliferation Measurement: Measure lymphocyte proliferation. This can be done through radiolabeling (quantifying tritiated thymidine), bioluminescence (quantifying ATP content), or immunoassay (ELISA for BrdU).
-
Data Analysis: Euthanize the animals and excise the draining auricular lymph nodes. Process the lymph nodes to create single-cell suspensions. Compare the tracer incorporation in lymph nodes from dosed animals to control animals to calculate a Stimulation Index (SI). An SI ≥ 3 typically indicates a sensitizing potential.
b) In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and proliferation, providing an indication of a substance's cytotoxicity.[6][7]
-
Cell Seeding: Plate relevant cell lines (e.g., human keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the formazan solution using a spectrophotometer.
-
Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Hazard Management Workflow
Caption: A logical workflow for managing the hazards associated with this compound.
General Skin Sensitization Assay Workflow
Caption: A generalized workflow for a Local Lymph Node Assay (LLNA).
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. kosheeka.com [kosheeka.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Analytical Methods for the Detection of 3-Methylisothiazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisothiazol-4-amine is a heterocyclic amine that belongs to the isothiazole family. Isothiazoles and their derivatives are of significant interest in various fields, including pharmaceuticals and material science, due to their diverse biological activities. Accurate and sensitive analytical methods are crucial for the quantification of this compound in different matrices to support research, quality control, and safety assessments. This document provides an overview of established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and electrochemical methods, that can be adapted for the detection and quantification of this compound. While specific methods for this compound are not extensively reported, the protocols described for structurally similar isothiazolinone compounds can be effectively modified.[1]
Analytical Techniques
A variety of analytical methods are suitable for the determination of isothiazole derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of isothiazolinones and related compounds due to its versatility and sensitivity.[1][2] It is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.
-
HPLC with UV Detection (HPLC-UV/DAD): This is a common and cost-effective method for quantifying compounds with a UV chromophore.[2][3][4] The isothiazole ring in this compound is expected to absorb in the UV region, making this a suitable detection method.
-
HPLC with Mass Spectrometry (HPLC-MS): For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the preferred method.[5] This technique provides molecular weight and fragmentation information, aiding in definitive identification and quantification.
2. Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] For amines, derivatization is often necessary to improve their volatility and chromatographic behavior.[7]
-
GC with Flame Ionization Detection (GC-FID): A universal detector that responds to most organic compounds.
-
GC with Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, providing structural information for analyte identification.[8][9]
3. Electrochemical Methods
Electrochemical detection offers a sensitive and often simpler alternative to chromatographic methods for electroactive compounds.[10] Voltammetric techniques can be employed for the direct determination of analytes that can be oxidized or reduced.[11]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of related isothiazolinone compounds, which can be considered as expected benchmarks when developing a method for this compound.
| Analytical Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC-UV/DAD | C18 (e.g., Gemini NX C18, 25 cm x 4.6 mm, 5 µm)[3] | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0)[3] | Diode Array Detector (DAD) | 0.08 - 0.3 mg/kg[3] | 0.28 - 1.0 mg/kg[3] | > 0.99[3] |
| HPLC-MS | C18 | Gradient of Acetonitrile and Water with Formic Acid | Mass Spectrometer (MS) | 0.01 - 0.03 mg/kg[5] | 0.03 - 0.1 mg/kg | > 0.99 |
| GC-MS | DB-5ms, DB-17ms[7] | Helium | Mass Spectrometer (MS) | 0.01 - 0.1 µg/L[8] | 0.03 - 0.3 µg/L | > 0.99 |
| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDDE)[11] | Citrate-Phosphate Buffer (pH 5.6)[11] | Electrochemical Detector | 0.24 mg/L[11] | 0.8 mg/L | > 0.999[11] |
Experimental Protocols
Protocol 1: HPLC-UV/DAD Method for the Determination of this compound
This protocol is adapted from established methods for methylisothiazolinone (MIT) and methylchloroisothiazolinone (MCI).[3]
1. Instrumentation
-
Waters ACQ-rQSM instrument or equivalent.[3]
-
Waters 2998 photodiode array detector or equivalent.[3]
-
Gemini NX C18 Phenomenex column (25 cm × 4.6 mm, 5 µm).[3]
2. Reagents and Materials
-
Acetonitrile (HPLC grade).[3]
-
Potassium dihydrogen phosphate.[3]
-
Orthophosphoric acid.[3]
-
Methanol (HPLC grade).
-
Ultrapure water.
-
This compound analytical standard.
3. Preparation of Solutions
-
Mobile Phase A: Phosphate buffer (pH 3.0). Dissolve 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjust pH to 3.0 with orthophosphoric acid, and dilute to 1000 mL with water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a stock solution of 1000 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a methanol/water mixture (3:7, v/v).[3]
4. Chromatographic Conditions
-
Column Temperature: 25 °C.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: A suitable wavelength should be determined by acquiring the UV spectrum of this compound. For related compounds, detection is often performed around 274 nm.[4]
-
Gradient Elution: [3]
-
0-5 min: 95% A
-
5-10 min: 95% to 93% A
-
10-20 min: 93% A
-
20-23 min: 93% to 10% A
-
23-25 min: 10% to 95% A
-
25-30 min: 95% A
-
5. Sample Preparation
-
The sample preparation will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up complex samples. For simpler matrices, a "dilute and shoot" approach may be sufficient.[12]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: GC-MS Method for the Determination of this compound
This protocol requires a derivatization step to improve the volatility of the amine. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[7]
1. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Fused silica capillary column (e.g., DB-5ms).[7]
2. Reagents and Materials
-
Trifluoroacetic anhydride (TFAA).[7]
-
Solvent (e.g., n-hexane, ethyl acetate).
-
This compound analytical standard.
3. Derivatization Procedure
-
To a solution of the sample extract or standard in a suitable solvent, add an excess of TFAA.
-
Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the reaction mixture can be directly injected into the GC-MS or may require further workup, such as washing to remove excess reagent.
4. GC-MS Conditions
-
Injector Temperature: 290 °C.[7]
-
Carrier Gas: Helium at a constant flow.[7]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at 3 °C/min to a final temperature (e.g., 280 °C) and hold for 30 minutes.[7]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte.
-
5. Data Analysis
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from derivatized standards.
Mandatory Visualizations
Caption: HPLC-UV/DAD experimental workflow.
Caption: GC-MS experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eeer.org [eeer.org]
- 6. bre.com [bre.com]
- 7. h-brs.de [h-brs.de]
- 8. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical detection of organophosphorus pesticides based on amino acids-conjugated P3TAA-modified electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for 3-Methylisothiazol-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Methylisothiazol-4-amine, a versatile heterocyclic building block. The protocols outlined herein describe key transformations, offering a foundational guide for the synthesis of novel derivatives for potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable heterocyclic amine that serves as a versatile starting material for the synthesis of a variety of more complex molecules. The isothiazole scaffold is a constituent of numerous biologically active compounds, and the presence of a primary amino group at the 4-position allows for a wide range of chemical modifications. This document details procedures for the N-acylation of this compound, a fundamental transformation for creating diverse libraries of amide derivatives.
Data Presentation
The following table summarizes quantitative data for representative N-acylation reactions of this compound. The yields and reaction conditions provided are based on general procedures for the acylation of aromatic amines and may require optimization for specific substrates.
| Acylating Agent | Product Name | Molecular Formula | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | N-(3-methylisothiazol-4-yl)acetamide | C₆H₈N₂OS | 1 - 3 | 0 to RT | 85 - 95 |
| Benzoyl Chloride | N-(3-methylisothiazol-4-yl)benzamide | C₁₁H₁₀N₂OS | 2 - 4 | 0 to RT | 80 - 90 |
Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of N-(3-methylisothiazol-4-yl)acetamide
This protocol describes the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-(3-methylisothiazol-4-yl)benzamide
This protocol details the N-benzoylation of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, work up the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Application Notes and Protocols for the Derivatization of 3-Methylisothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the derivatization of 3-Methylisothiazol-4-amine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The following protocols for N-acylation and N-alkylation are based on established methodologies for the derivatization of amino groups on heterocyclic systems, offering a foundational guide for the synthesis of novel derivatives.
Introduction
This compound is a versatile building block for chemical synthesis. The primary amino group at the 4-position serves as a nucleophilic handle for a variety of chemical transformations, enabling the introduction of diverse functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the tuning of material properties. The derivatization of the exocyclic amine is a common strategy to modulate the biological activity and physicochemical properties of the parent molecule.
Key Derivatization Strategies
The primary amino group of this compound can be readily derivatized through several common reactions, including N-acylation and N-alkylation. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.
N-Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms a stable amide bond and is a fundamental method for introducing carbonyl-containing moieties.
N-Alkylation
N-alkylation introduces alkyl or arylalkyl groups to the nitrogen atom. This is commonly achieved by reacting the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution. It is important to note that over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts, can occur.[1] Careful control of stoichiometry and reaction conditions is therefore crucial.
Data Presentation
The following tables summarize expected outcomes for the derivatization of this compound based on general reaction principles. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: N-Acylation of this compound with Various Acylating Agents
| Entry | Acylating Agent | Product | Expected Yield (%) |
| 1 | Acetyl Chloride | N-(3-methylisothiazol-4-yl)acetamide | 85-95 |
| 2 | Benzoyl Chloride | N-(3-methylisothiazol-4-yl)benzamide | 80-90 |
| 3 | Acetic Anhydride | N-(3-methylisothiazol-4-yl)acetamide | 75-85 |
| 4 | Boc Anhydride | tert-butyl (3-methylisothiazol-4-yl)carbamate | 90-98 |
Table 2: N-Alkylation of this compound with Various Alkylating Agents
| Entry | Alkylating Agent | Product | Expected Yield (%) |
| 1 | Methyl Iodide | N-methyl-3-methylisothiazol-4-amine | 60-75 (mono-alkylated) |
| 2 | Benzyl Bromide | N-benzyl-3-methylisothiazol-4-amine | 65-80 (mono-alkylated) |
| 3 | Ethyl Bromoacetate | ethyl 2-((3-methylisothiazol-4-yl)amino)acetate | 55-70 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with Acyl Chlorides
This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.
Protocol 2: General Procedure for N-Alkylation of this compound with Alkyl Halides
This protocol provides a general method for the mono-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product from any di-alkylated or unreacted starting material.
Mandatory Visualizations
The following diagrams illustrate the described chemical transformations and experimental workflows.
Caption: Workflow for the N-acylation of this compound.
Caption: Reaction pathway for the N-alkylation of this compound.
References
Application Notes and Protocols for 3-Methylisothiazol-4-amine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazole nucleus is a five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Compounds incorporating this ring system have been investigated for antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] While 3-Methylisothiazol-4-amine itself is not typically a final drug product, it serves as a crucial synthetic intermediate—a versatile building block for the construction of a wide array of pharmacologically active molecules. These application notes provide detailed protocols for the synthesis and biological evaluation of derivatives originating from the 3-methylisothiazole scaffold, highlighting its importance in pharmaceutical research.
Application Note 1: Synthesis of Bioactive 5-(Acylamino)-3-methylisothiazole-4-carboxamide Derivatives
The amine group at the 4-position and a potential carboxylic acid precursor at the 5-position of the 3-methylisothiazole ring system are common points for chemical modification to generate libraries of compounds with diverse biological activities. One prominent class of derivatives includes the 5-(acylamino)-3-methylisothiazole-4-carboxamides. A notable example from a closely related series is Denotivir (also known as Vratizolin), a 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, which possesses antiviral and immunomodulatory properties.[2][3] The following protocol outlines a general, two-step procedure for the synthesis of such derivatives.
Experimental Protocol: Synthesis of a Representative 5-(Acylamino)-3-methylisothiazole-4-carboxamide
This protocol first describes the acylation of the amine group, followed by the amidation of the carboxylic acid group.
Step 1: Acylation of 5-amino-3-methylisothiazole-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-amino-3-methylisothiazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Acylating Agent Addition: Cool the solution in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. If using an organic solvent like dichloromethane, wash the mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude 5-(acylamino)-3-methylisothiazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Amidation to Form the Final Carboxamide Derivative
-
Acid Chloride Formation: Suspend 1 equivalent of the purified 5-(acylamino)-3-methylisothiazole-4-carboxylic acid from Step 1 in an inert solvent such as dichloromethane. Add 1.2 equivalents of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours until a clear solution is formed.[2]
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane and cool in an ice bath. In a separate flask, dissolve 1.1 equivalents of the desired amine (e.g., 4-chloroaniline) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in dichloromethane. Add the amine solution dropwise to the acid chloride solution.
-
Reaction and Workup: Stir the reaction mixture at room temperature overnight. Monitor by TLC. Once complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Filter the solution and evaporate the solvent. Purify the crude product by column chromatography or recrystallization to yield the final 5-(acylamino)-3-methylisothiazole-4-carboxamide derivative.[2]
Application Note 2: Evaluation of Anti-Inflammatory Activity
Derivatives of the 3-methylisothiazole scaffold have demonstrated significant anti-inflammatory properties.[4] A standard and reliable method for evaluating potential anti-inflammatory agents in vivo is the carrageenan-induced paw edema model in rats. This model simulates the acute inflammatory response.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animals: Use healthy Wistar rats (150-200 g). House them in standard laboratory conditions and fast them overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg, p.o.).
-
Test Group(s): Receives the synthesized isothiazole derivative at various doses.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).[5]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.[6]
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Application Note 3: Evaluation of Antiproliferative Activity
Many heterocyclic compounds, including isothiazole derivatives, are investigated for their potential as anticancer agents.[7] The antiproliferative activity of newly synthesized compounds is commonly assessed in vitro using cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay on MCF-7 Breast Cancer Cells
-
Cell Culture: Culture MCF-7 human breast adenocarcinoma cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of the test isothiazole derivatives in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Control_Cells) x 100
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Antiproliferative Activity of Thiazole/Isothiazole Derivatives
The following table summarizes the IC₅₀ values for various thiazole and isothiazole derivatives against the MCF-7 cell line, demonstrating the potential of this scaffold in cancer research.
| Compound Class | Specific Derivative | IC₅₀ (µM) | Reference |
| Thiazole-2-acetamide | Compound 10a | 4 ± 0.2 | [7] |
| Thiazole Derivative | DIPTH | 17.77 (µg/mL) | [1] |
| 2,4-disubstituted-1,3-thiazole | Compound 8 | 3.36 (µg/mL) | [10] |
| Benzo[d]isothiazole Hydrazone | Representative Compound | 0.5 - 8.0 | [11] |
Application Note 4: Evaluation of Immunosuppressive Activity
The immunomodulatory effects of isothiazole derivatives, such as those observed with Denotivir, suggest their potential application as immunosuppressive agents.[3][12] An essential in vitro assay to screen for such activity is the lymphocyte proliferation assay, which measures a compound's ability to inhibit the proliferation of immune cells stimulated by a mitogen.
Experimental Protocol: PHA-Induced Lymphocyte Proliferation Assay
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood (collected from healthy volunteers in heparinized tubes) using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in complete RPMI-1640 medium. Perform a cell count and viability check using trypan blue.[13]
-
Assay Setup: Seed 1 x 10⁵ PBMCs in 100 µL of complete medium per well in a 96-well flat-bottom plate.
-
Compound Addition: Add 50 µL of the test isothiazole derivative solutions at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add 50 µL of the mitogen Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL) to all wells except the negative control (unstimulated cells). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Proliferation: Measure cell proliferation using the MTT assay as described in Application Note 3 (Steps 5-7).[13]
-
Data Analysis: Calculate the percentage inhibition of lymphocyte proliferation for each compound concentration relative to the PHA-stimulated control group. Determine the IC₅₀ value.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddg-pharmfac.net [ddg-pharmfac.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Methylisothiazol-4-amine as a Versatile Building Block for the Synthesis of Isothiazolo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the isothiazole ring and the reactive amino group, make it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. Of particular interest is its application in the synthesis of isothiazolo[4,5-b]pyridines, a class of compounds with demonstrated biological activities, including potential as kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isothiazolo[4,5-b]pyridine derivatives.
Application: Synthesis of Isothiazolo[4,5-b]pyridine Derivatives
Isothiazolo[4,5-b]pyridines are heterocyclic compounds that have garnered attention in drug discovery for their potential as inhibitors of various kinases, such as Cyclin G-associated kinase (GAK). The synthesis of these compounds often involves the construction of the pyridine ring onto the isothiazole core. This compound serves as a key precursor in a multi-step synthesis to afford functionalized isothiazolo[4,5-b]pyridine scaffolds, which can be further modified to explore structure-activity relationships (SAR).
A common synthetic strategy involves the condensation of this compound with a suitable three-carbon component to form the pyridine ring. One such approach is the reaction with β-ketoesters, like ethyl acetoacetate, to construct the pyridinone ring fused to the isothiazole. The resulting isothiazolo[4,5-b]pyridinone can then be further functionalized.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-4,7-dihydroisothiazolo[4,5-b]pyridin-7-one
This protocol describes the synthesis of a key isothiazolo[4,5-b]pyridinone intermediate from this compound and ethyl acetoacetate.
Reaction Scheme:
Caption: Synthesis of 3,5-Dimethyl-4,7-dihydroisothiazolo[4,5-b]pyridin-7-one.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in Dowtherm A is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 3,5-dimethyl-4,7-dihydroisothiazolo[4,5-b]pyridin-7-one.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 3,5-Dimethyl-4,7-dihydroisothiazolo[4,5-b]pyridin-7-one | 75-85 | >300 |
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 11.8 (s, 1H, NH), 5.9 (s, 1H, H-6), 2.6 (s, 3H, CH₃), 2.2 (s, 3H, CH₃).
-
Mass Spectrum (m/z): [M+H]⁺ calculated for C₈H₈N₂OS: 181.04; found 181.0.
Workflow for the Synthesis and Functionalization of Isothiazolo[4,5-b]pyridines
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the isothiazolo[4,5-b]pyridine scaffold starting from this compound.
Caption: General workflow for isothiazolo[4,5-b]pyridine synthesis.
Biological Context: Kinase Inhibition
Isothiazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general mechanism of kinase inhibition involves the binding of the small molecule inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Caption: Kinase inhibition by isothiazolo[4,5-b]pyridines.
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of isothiazolo[4,5-b]pyridines and other fused heterocyclic systems. The protocols and workflows presented here provide a foundation for researchers to explore the synthesis of novel derivatives for potential applications in drug discovery, particularly in the development of kinase inhibitors. Further exploration of the reaction conditions and the diversity of reactants can lead to the generation of extensive libraries of bioactive compounds.
Application Notes and Protocols for the Analysis of Isothiazolinones by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of common isothiazolinone biocides using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Isothiazolinones are a class of broad-spectrum biocides used as preservatives in a wide range of products, including cosmetics, detergents, paints, and water-based adhesives, to prevent microbial growth.[1][2] Common isothiazolinones include Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), 2-Octyl-3(2H)-isothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT).[1][2] Due to their potential as skin sensitizers and allergens, regulatory bodies have set strict limits on their concentrations in consumer products, necessitating sensitive and reliable analytical methods for their quantification.[3][4]
This guide details two powerful chromatographic techniques for isothiazolinone analysis: HPLC, often coupled with UV or mass spectrometry detectors, for its versatility with polar compounds, and GC-MS, a highly sensitive method particularly for volatile and semi-volatile compounds, which may require derivatization for some isothiazolinones.[3][5][6]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation and quantification of isothiazolinones due to the varying polarities of these compounds.[2][3] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, minimizing matrix interferences.[4][6]
Quantitative Data Summary: HPLC Methods
The following table summarizes the performance of various HPLC methods for the analysis of isothiazolinones in different matrices.
| Analyte(s) | Matrix | Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| MIT, CMIT | Baby Wet Wipes | HPLC-UV | 0.15 ppm (MIT), 0.44 ppm (CMIT) | - | 90 - 106 | [7][8][9] |
| MIT, CMIT, BIT, OIT, DCOIT | Liquid Detergents | HPLC-DAD | 0.06 - 0.19 µg/g | - | 92.73 - 109.92 | [10] |
| MIT, CMIT, BIT, OIT, DCOIT, BBIT | Hair Gel | HPLC-UV/MS | 0.1 - 0.6 µg/g | 0.2 - 2.6 µg/g | ~80 | [2] |
| MIT, CMIT, BIT, OIT, DCOIT, MBIT | Water-Based Adhesives | HPLC-MS/MS | 0.010 mg/L | 0.020 mg/L | 81.5 - 107.3 | [1][11] |
| MIT, CMIT, BIT, OIT | Cosmetics & Household Products | HPLC-MS/MS | Low ng/g level | Low ng/g level | >80 (except for MIT ~60) | [12] |
LOD and LOQ values may be presented in different units depending on the study.
Experimental Protocol: HPLC-MS/MS Analysis of Isothiazolinones in Water-Based Adhesives
This protocol is based on the simultaneous determination of six isothiazolinones (MIT, CMIT, BIT, OIT, DCOIT, and MBIT) in water-based adhesives.[1][11]
1. Sample Preparation: Vortex Extraction
-
Accurately weigh 0.5 g of the water-based adhesive sample.
-
Add 20 mL of methanol to the sample.
-
Vortex the mixture for 60 minutes to extract the isothiazolinones.[1] Methanol is chosen as the extraction solvent due to its higher extraction efficiency for a range of isothiazolinones compared to water or methanol-water mixtures.[1]
-
Centrifuge the extract.
-
Filter the supernatant through a 0.22 µm filter prior to HPLC-MS/MS analysis.
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 μm) or equivalent.[13]
-
Mobile Phase:
-
A: Water
-
B: Methanol[13]
-
-
Gradient Elution:
-
0-2 min: 10% to 60% B
-
2-3 min: 60% to 100% B
-
3-9 min: Hold at 100% B[13]
-
-
Flow Rate: 0.3 mL/min[13]
-
Injection Volume: 15 µL[13]
-
Column Temperature: 30 °C[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for qualitative and quantitative analysis of the target isothiazolinones.[1]
Workflow for HPLC Analysis of Isothiazolinones
Caption: Workflow for the HPLC-MS/MS analysis of isothiazolinones.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. For some less volatile isothiazolinones like BIT, a derivatization step is necessary to improve their chromatographic performance.[5][14][15]
Quantitative Data Summary: GC-MS Methods
The following table summarizes the performance of a GC-MS method for the analysis of isothiazolinones in environmental waters.
| Analyte(s) | Matrix | Method | LOD (Limit of Detection) | Recovery (%) | Repeatability (RSD%) | Reference |
| MIT, CMIT, BIT, OIT, DCOIT | Environmental Waters | GC-MS | 0.01 - 0.1 µg/L | - | < 10% (except for MI) | [5][14][15] |
| MIT, CMI, BIT, OI, DCOI | Water-Based Cigarette Adhesive | GC-MS | 0.004 - 0.15 µg/mL | 90.1 - 99.1 | 1.7 - 5.7 | [16] |
LOD values may be presented in different units depending on the study.
Experimental Protocol: GC-MS Analysis of Isothiazolinones in Environmental Waters
This protocol is based on the determination of five isothiazolinones (MIT, CMIT, BIT, OIT, and DCOIT) in environmental water samples.[5][14][15]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-concentrate the water sample using a solid-phase extraction cartridge containing a mixture of a polymeric material and RP-C18 material.[5][14][15]
-
Elute the analytes from the SPE cartridge with a suitable solvent.
2. Derivatization (for BIT)
-
To improve the chromatographic performance of BIT, derivatization with diazomethane is performed after the pre-concentration step.[5][14][15] Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Workflow for GC-MS Analysis of Isothiazolinones
References
- 1. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mn-net.com [mn-net.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Analysis of isothiazolinones in environmental waters by gas chromatographyâmass spectrometry [search.isc.ac]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3-Methylisothiazol-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisothiazol-4-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of novel agrochemical compounds. Its unique isothiazole scaffold is a recognized pharmacophore in various biologically active molecules, including fungicides. The presence of a reactive primary amine at the 4-position allows for a variety of chemical modifications, enabling the generation of diverse molecular libraries for screening and optimization of agrochemical properties. This document provides detailed application notes on the utility of this compound in the synthesis of potential fungicidal agents and outlines experimental protocols for its preparation and subsequent derivatization.
Introduction
The isothiazole ring is a prominent feature in a number of commercial and developmental agrochemicals, prized for its contribution to their biological efficacy. While much of the existing literature focuses on derivatives of 3,4-dichloroisothiazole and 5-aminoisothiazoles, this compound presents an alternative substitution pattern with the potential for novel structure-activity relationships. The amino group at the 4-position is strategically located to allow for the introduction of various side chains and pharmacophores, such as through acylation, to modulate the compound's spectrum of activity, systemic properties, and metabolic stability.
Application in Agrochemical Synthesis: A Building Block for Novel Fungicides
The primary application of this compound in agrochemical synthesis is as a versatile intermediate for the preparation of a wide range of derivatives, particularly N-acyl compounds. The resulting amide linkage is a common and stable functional group in many pesticides. By varying the acylating agent, researchers can systematically explore the impact of different substituents on fungicidal activity. For instance, the introduction of lipophilic groups may enhance membrane permeability, while the incorporation of other known fungicidal moieties could lead to synergistic effects.
The general synthetic approach involves the acylation of the 4-amino group of this compound with a suitable carboxylic acid derivative (e.g., acid chloride or anhydride) to form an amide bond. This straightforward reaction allows for the facile synthesis of a library of candidate agrochemicals for biological screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the nitration of 3-methylisothiazole followed by the reduction of the resulting nitro-intermediate.
Step 1: Nitration of 3-Methylisothiazole to 3-Methyl-4-nitroisothiazole
-
Materials:
-
3-Methylisothiazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3-methylisothiazole to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylisothiazole in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-4-nitroisothiazole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 3-Methyl-4-nitroisothiazole to this compound
-
Materials:
-
3-Methyl-4-nitroisothiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
10 M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-methyl-4-nitroisothiazole in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask with stirring.
-
Heat the reaction mixture at reflux for 3-4 hours.
-
Cool the mixture to room temperature and then neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the resulting suspension with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of a Candidate Agrochemical: N-(3-Methylisothiazol-4-yl)benzamide
This protocol describes a representative acylation reaction to demonstrate the use of this compound as a synthetic building block.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask and add pyridine as a base.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-methylisothiazol-4-yl)benzamide.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₄H₆N₂S | 114.17 | Off-white to pale yellow solid | Not reported |
| N-(3-Methylisothiazol-4-yl)benzamide | C₁₁H₁₀N₂OS | 218.28 | White crystalline solid | Hypothetical |
Table 2: Hypothetical Fungicidal Activity Data for N-(3-Methylisothiazol-4-yl)benzamide
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 5.2 |
| Pyricularia oryzae | 10.8 |
| Rhizoctonia solani | 7.5 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only, demonstrating how quantitative data for synthesized compounds would be presented.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis of a candidate agrochemical via acylation.
Caption: Role of this compound in agrochemical discovery.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The synthetic protocols provided herein offer a pathway to access this key intermediate and to subsequently generate libraries of derivatives for biological evaluation. The strategic use of this compound in medicinal and agrochemical research programs can lead to the discovery of new and effective fungicidal agents. Further exploration of its reactivity and the biological activity of its derivatives is warranted.
Application Notes and Protocols for the Purification of 5-Amino-3-methylisothiazole
Important Note: The requested compound, 3-Methylisothiazol-4-amine, is not extensively described in the scientific literature. The following purification techniques, protocols, and data are provided for the commercially available and well-documented isomer, 5-amino-3-methylisothiazole (also known as 3-methylisothiazol-5-amine). These protocols are based on the known chemical properties of this compound and established principles for the purification of organic amines.
Introduction
5-Amino-3-methylisothiazole is a heterocyclic amine that serves as a valuable building block in pharmaceutical and chemical synthesis. It exists as an oil in its free base form and as a stable, high-melting crystalline solid when converted to its hydrochloride salt.[1][2] The choice of purification technique depends on the nature of the impurities, the desired final form (free base or salt), and the required level of purity. This document outlines three common and effective methods for its purification: Acid-Base Extraction, Recrystallization of the Hydrochloride Salt, and Flash Column Chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of each purification method for 5-amino-3-methylisothiazole. The values presented are illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Acid-Base Extraction | Recrystallization (HCl Salt) | Flash Column Chromatography (Free Base) |
| Typical Final Purity | >95% | >99% | >98% |
| Estimated Yield | 85-95% | 70-90% | 60-85% |
| Throughput | High | Medium to High | Low to Medium |
| Removes | Neutral & acidic impurities | Impurities with different solubility | Closely related neutral impurities |
| Final Product Form | Free Base (Oil) or HCl Salt (Solid) | HCl Salt (Solid) | Free Base (Oil) |
| Key Considerations | Effective for removing non-basic impurities. Requires handling of acids and bases. | Excellent for achieving high purity. Requires the crude product to be in salt form. Potential for material loss in mother liquor. | Good for removing structurally similar impurities. Requires basic modifiers to prevent streaking on silica gel. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities. The amine is protonated and moved into an aqueous layer, which is then washed, basified, and re-extracted to isolate the pure amine.
Methodology:
-
Dissolution: Dissolve the crude 5-amino-3-methylisothiazole (approx. 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2 x 50 mL). The protonated amine salt will move to the aqueous layer. Combine the aqueous layers.
-
Organic Wash: Wash the combined aqueous layers with diethyl ether (50 mL) to remove any remaining neutral organic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5 M sodium hydroxide solution with stirring until the pH is >10.[2] This deprotonates the amine salt, regenerating the free base.
-
Product Extraction: Extract the aqueous solution with diethyl ether or dichloromethane (3 x 75 mL).[2] The purified free base will now be in the organic layer.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield purified 5-amino-3-methylisothiazole as an oil.[2]
-
(Optional) Salt Formation: To obtain the hydrochloride salt, dissolve the purified oil in a minimal amount of diethyl ether and add a solution of HCl in ether until precipitation is complete. Filter the resulting solid and dry under vacuum.[2]
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds. For 5-amino-3-methylisothiazole, the hydrochloride salt is a stable, crystalline solid with a high melting point, making it an ideal candidate for this method.[1][3]
Methodology:
-
Solvent Selection: Select a suitable solvent system. A polar protic solvent like ethanol or methanol, potentially with a co-solvent like water (for dissolving) and an anti-solvent like diethyl ether or hexanes (to induce crystallization), is a good starting point. The goal is to find a system where the salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude 5-amino-3-methylisothiazole hydrochloride (approx. 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for purifying the free base (oil) form of 5-amino-3-methylisothiazole, especially for removing impurities with similar polarity that are not easily separated by extraction. A basic modifier is added to the eluent to prevent the amine from strongly adsorbing to the acidic silica gel.
Methodology:
-
Stationary Phase: Prepare a flash chromatography column with silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A typical eluent system is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (TEA) to both solvents to deactivate the silica and ensure symmetrical peak shapes.
-
Sample Preparation: Dissolve the crude oil (approx. 1.0 g) in a minimal amount of the initial eluent or dichloromethane. Alternatively, adsorb the crude oil onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes + 1% TEA) and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot the collected fractions on a TLC plate and visualize under UV light or with a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the eluent and triethylamine under reduced pressure to yield the purified 5-amino-3-methylisothiazole oil.
References
Application Notes and Protocols: 3-Methylisothiazol-4-amine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct applications of 3-Methylisothiazol-4-amine in material science are not extensively documented in current scientific literature. The following application notes and protocols are based on the established chemistry of isothiazoles and primary amines, providing a foundational guide for researchers interested in exploring its potential as a novel building block for functional materials. Its primary documented use is as an intermediate in the synthesis of complex organic molecules for pharmaceutical applications.
Introduction
This compound is a heterocyclic amine that holds potential as a versatile building block in the synthesis of advanced materials. Its isothiazole core, a sulfur- and nitrogen-containing aromatic ring, can impart unique electronic and coordination properties to a material. The presence of a primary amine group provides a reactive handle for a variety of chemical transformations, including polymerization, cross-linking, and surface functionalization. This document outlines the synthesis of this compound and proposes experimental protocols for its potential application in material science, drawing parallels from the known reactivity of related isothiazole and amine compounds.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the corresponding nitro-isothiazole.
Step 1: Synthesis of 3-Methyl-4-nitroisothiazole
The synthesis of the precursor, 3-methyl-4-nitroisothiazole, is a key first step. While various methods exist for the synthesis of isothiazole rings, a common route involves the cyclization of appropriate precursors.
Step 2: Reduction of 3-Methyl-4-nitroisothiazole to this compound
The nitro group of 3-methyl-4-nitroisothiazole can be reduced to a primary amine to yield the target compound.
Experimental Protocol: Two-Step Synthesis of this compound
Protocol 1: Synthesis of 3-Methyl-4-nitroisothiazole (Illustrative)
This protocol is a generalized representation based on common isothiazole synthesis methods.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine the appropriate starting materials for the isothiazole ring formation.
-
Reaction Execution: Under a nitrogen atmosphere, add the cyclizing and nitrating agents dropwise at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Reduction of 3-Methyl-4-nitroisothiazole
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-methyl-4-nitroisothiazole (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).
-
Reaction Conditions: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
For SnCl₂ reduction: Cool the reaction mixture, and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Filter the mixture and extract the filtrate with ethyl acetate.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.
Table 1: Summary of Synthesis Parameters
| Parameter | Step 1: Nitration/Cyclization (Illustrative) | Step 2: Reduction |
| Starting Material | Isothiazole Precursors | 3-Methyl-4-nitroisothiazole |
| Key Reagents | Nitrating Agent, Cyclizing Agent | SnCl₂·2H₂O or Pd/C, H₂ |
| Solvent | Dichloromethane, Acetic Acid | Ethanol, Methanol |
| Temperature | 0 °C to reflux | Room Temperature to reflux |
| Reaction Time | 4-12 hours | 2-6 hours |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Potential Applications in Material Science
The bifunctional nature of this compound (aromatic isothiazole and reactive amine) opens up possibilities for its use in various areas of material science.
3.1. Synthesis of Functional Polymers
The primary amine group can be used for the incorporation of the isothiazole moiety into polymer backbones or as a pendant group.
-
Polyimides and Polyamides: this compound can be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. These polymers are known for their high thermal stability and mechanical strength. The isothiazole unit could introduce interesting electronic properties or act as a coordination site for metal ions.
-
Epoxy Resins: The amine group can act as a curing agent for epoxy resins, cross-linking the polymer chains and incorporating the isothiazole functionality into the final thermoset material. This could potentially enhance the thermal and chemical resistance of the epoxy network.
3.2. Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions. This compound could be used as a ligand to synthesize coordination polymers or MOFs with potential applications in catalysis, gas storage, and sensing.
3.3. Surface Modification
The amine group allows for the grafting of this compound onto surfaces of various materials (e.g., silica, metal oxides) that have been pre-functionalized with appropriate reactive groups (e.g., epoxy, carboxyl). This can be used to alter the surface properties, such as hydrophobicity, and to introduce the specific functionalities of the isothiazole ring.
Experimental Protocol: Potential Polymer Synthesis
Protocol 3: Synthesis of a Polyimide with this compound (Hypothetical)
-
Monomer Preparation: In a dry three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a dry polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Poly(amic acid) Formation: Cool the solution to 0 °C and add a dianhydride (e.g., pyromellitic dianhydride, 1 equivalent) portion-wise while stirring. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution can be cast into a film and then thermally imidized by heating in stages up to 300-350 °C under a nitrogen atmosphere. Alternatively, chemical imidization can be carried out by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
-
Polymer Isolation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol. Filter, wash, and dry the polymer.
Table 2: Characterization of Hypothetical Isothiazole-Containing Polyimide
| Property | Expected Outcome |
| Thermal Stability (TGA) | High decomposition temperature (> 400 °C) |
| Glass Transition Temp. (DSC) | High Tg, indicative of a rigid polymer backbone |
| Mechanical Properties | Potentially high tensile strength and modulus |
| Solubility | Likely soluble in polar aprotic solvents |
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: Proposed Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of a hypothetical polyimide.
Diagram 3: Potential Applications in Material Science
Caption: Potential material science applications.
Application Notes: N-Acylation of 2-Aminothiazoles
These notes provide an overview of common protocols for the N-acylation of 2-aminothiazoles, a critical transformation in the synthesis of various biologically active compounds. The methodologies presented are suitable for researchers and professionals in drug development and organic synthesis.
The N-acylation of the exocyclic amino group of 2-aminothiazoles is a fundamental reaction in medicinal chemistry. The resulting N-acyl-2-aminothiazole scaffold is a key structural motif found in a wide range of therapeutic agents, including kinase inhibitors, antibacterial, and anti-inflammatory drugs. The reactivity of the endocyclic and exocyclic nitrogen atoms in 2-aminothiazole can be selective, and various methods have been developed to ensure acylation occurs at the desired exocyclic amino group.
Several factors can influence the outcome of the acylation, including the choice of acylating agent, solvent, base, and reaction temperature. Common acylating agents include acyl chlorides and anhydrides, often used in the presence of a base to neutralize the acid byproduct and facilitate the reaction.
Experimental Protocols
Herein, we detail three distinct protocols for the N-acylation of 2-aminothiazoles, providing a comparative basis for methodological selection.
Protocol 1: Conventional N-Acylation using Acyl Chlorides
This protocol describes a standard method for the N-acylation of 2-aminothiazoles using an acyl chloride in the presence of a base.
Materials:
-
2-Aminothiazole
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-acylated 2-aminothiazole.
Protocol 2: N-Acylation using Anhydrides under Solvent-Free Conditions
This protocol outlines a more environmentally friendly approach using an anhydride as the acylating agent under solvent-free conditions.
Materials:
-
2-Aminothiazole
-
Acetic anhydride
-
Mortar and pestle
-
Ice-cold water
-
Buchner funnel and filter paper
Procedure:
-
Grind a mixture of 2-aminothiazole (1.0 eq) and acetic anhydride (2.0 eq) in a mortar and pestle at room temperature for 5-10 minutes.
-
The reaction is typically exothermic, and the mixture may become a paste or solid.
-
Monitor the reaction by TLC.
-
After completion, add ice-cold water to the reaction mixture to precipitate the product and quench the excess anhydride.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetyl-2-aminothiazole.
Protocol 3: Microwave-Assisted N-Acylation
This protocol utilizes microwave irradiation to accelerate the N-acylation reaction, often leading to shorter reaction times and improved yields.
Materials:
-
2-Aminothiazole
-
Carboxylic acid (e.g., benzoic acid)
-
Hexamethyldisilazane (HMDS)
-
Ammonium chloride
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reactor vial, combine 2-aminothiazole (1.0 eq), the desired carboxylic acid (1.2 eq), and ammonium chloride (catalytic amount).
-
Add hexamethyldisilazane (HMDS) (1.5 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure N-acylated product.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the described protocols.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Anhydride (Solvent-Free) | Protocol 3: Microwave-Assisted |
| Acylating Agent | Acyl Chloride | Acetic Anhydride | Carboxylic Acid / HMDS |
| Base/Catalyst | Pyridine | None | Ammonium Chloride |
| Solvent | Dichloromethane | Solvent-Free | None |
| Temperature | 0 °C to Room Temp. | Room Temperature | 120 °C |
| Reaction Time | 2 - 4 hours | 5 - 10 minutes | 5 - 15 minutes |
| Typical Yield | 85 - 95% | 90 - 98% | 80 - 92% |
| Work-up | Liquid-liquid extraction, Chromatography | Precipitation, Recrystallization | Liquid-liquid extraction, Chromatography |
Visualizations
The following diagrams illustrate the workflows for each of the N-acylation protocols.
Caption: Workflow for conventional N-acylation using acyl chlorides.
Caption: Workflow for solvent-free N-acylation using an anhydride.
Caption: Workflow for microwave-assisted N-acylation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisothiazol-4-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisothiazol-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low overall yield in this multi-step synthesis can be attributed to several factors, often localized to a specific transformation. A logical troubleshooting approach is essential.
Potential Causes & Solutions:
-
Inefficient β-Ketonitrile Formation: The initial Claisen-type condensation to form the β-ketonitrile precursor is critical. Incomplete reaction or side reactions at this stage will significantly impact the final yield.
-
Troubleshooting:
-
Ensure anhydrous conditions, as the base used (e.g., LDA, NaH) is highly reactive with water.
-
Verify the quality and concentration of your base. Titrate LDA solutions before use.
-
Optimize the reaction temperature. While initial deprotonation is often performed at low temperatures (-78 °C), the condensation may require warming to proceed at a reasonable rate.
-
Consider the purity of your starting materials (e.g., propionitrile and ethyl acetate).
-
-
-
Incomplete Thioamide Conversion: The conversion of the nitrile to a thioamide can be sluggish.
-
Troubleshooting:
-
Increase the reaction time or temperature when treating the β-ketonitrile with a sulfurizing agent like ammonium sulfide or Lawesson's reagent.
-
Ensure a homogenous reaction mixture. If using (NH₄)₂S, ensure it is adequately dissolved.
-
-
-
Poor Cyclization Efficiency: The final ring-closing step to form the isothiazole is prone to side reactions if not carefully controlled.
-
Troubleshooting:
-
Control the addition rate of the cyclizing agent (e.g., an α-halo ketone equivalent) to manage the reaction exotherm.
-
Optimize the reaction solvent and temperature. Protic solvents like ethanol are often used, but a systematic solvent screen could reveal a better option.
-
The pH of the reaction mixture can be critical. Acidic conditions are often required to catalyze the final dehydration step in the cyclization.[1]
-
-
-
Product Degradation/Loss During Workup: The 4-aminothiazole core can be unstable, particularly in aqueous conditions, where it may undergo tautomerization and hydrolysis.[1]
-
Troubleshooting:
-
Minimize exposure to strongly acidic or basic aqueous solutions during extraction.
-
Use a suitable organic solvent for extraction and ensure complete drying of the organic phase before solvent evaporation.
-
Consider purification by column chromatography using a non-protic solvent system if possible.
-
-
Below is a general troubleshooting workflow for addressing low yield:
Q2: I am observing multiple spots on my TLC during the final cyclization step. What are the likely side products?
A2: The formation of multiple products during cyclization often indicates incomplete reaction, side reactions of the thioamide intermediate, or subsequent reactions of the product.
Potential Side Products:
-
Unreacted Thioamide: The starting thioamide may persist if the reaction conditions are not optimal (insufficient temperature or reaction time).
-
Hydrolysis Products: If water is present, the thioamide can hydrolyze back to the corresponding ketone.
-
Over-alkylation/Dimerization: The amine product can potentially react with the electrophilic cyclizing agent, leading to N-alkylation or other undesired products.
-
Tautomers: The final product exists in equilibrium with its tautomeric imine form, which may have different chromatographic behavior.
To identify these, it is recommended to analyze the crude reaction mixture by LC-MS to obtain the mass of the various components, which can help in elucidating their structures.
Q3: The purification of the final this compound is proving difficult. What purification strategies are recommended?
A3: 4-Aminothiazoles can be challenging to purify due to their basicity and potential instability.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. However, if your compound streaks or adheres strongly to the silica due to its basicity, consider using alumina or an amine-functionalized silica.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. To improve peak shape and reduce tailing, it is common to add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Solvent Selection: Screen various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good quality crystals.
-
-
Acid-Base Extraction: You can sometimes purify amines by converting them to their hydrochloride salt.
-
Dissolve the crude product in an organic solvent like ether or ethyl acetate.
-
Add a solution of HCl in a non-protic solvent (e.g., HCl in ether or dioxane) to precipitate the amine hydrochloride salt.
-
The salt can be filtered and washed. The free amine can then be regenerated by treatment with a base. Caution: Be mindful of the product's stability in both acidic and basic aqueous solutions.[1]
-
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a generalized procedure based on established methods for analogous 4-aminothiazoles.[1]
Protocol 1: Synthesis of 2-Methyl-3-oxopentanenitrile (β-Ketonitrile Intermediate)
-
To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
Slowly add propionitrile to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add ethyl acetate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 1M HCl (aq).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.
Protocol 2: Synthesis of the Thioamide Intermediate
-
Dissolve the crude 2-methyl-3-oxopentanenitrile in methanol.
-
Add an aqueous solution of ammonium sulfide.[1]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioamide.
Protocol 3: Synthesis of this compound (Cyclization)
-
Dissolve the crude thioamide intermediate in ethanol.
-
Add ethyl bromopyruvate to the solution.
-
Reflux the mixture for 5 hours. The reaction requires acidic conditions, which are generated in situ, to catalyze the final dehydration step.[1]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical optimization data for the cyclization step. Actual results will vary.
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Bromopyruvate | Ethanol | 78 | 5 | 45 |
| 2 | Ethyl Bromopyruvate | Isopropanol | 82 | 5 | 55 |
| 3 | Chloroacetone | Ethanol | 78 | 6 | 40 |
| 4 | Ethyl Bromopyruvate | Acetonitrile | 82 | 5 | 35 |
This table illustrates how systematic changes to the reaction conditions can be tracked to identify the optimal parameters for yield improvement. Researchers should maintain detailed records of their experiments to facilitate such analysis.
References
Technical Support Center: Isothiazolinone Stability in Formulations
Welcome to the Technical Support Center for Isothiazolinone Stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating with isothiazolinone-based preservatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments related to isothiazolinone stability.
Question: I'm observing a rapid loss of isothiazolinone preservative in my formulation. What are the potential causes?
Answer: A rapid loss of isothiazolinones, such as a Methylchloroisothiazolinone (MCI) and Methylisothiazolinone (MI) mixture, can be attributed to several factors. The primary cause is often the chemical degradation of the isothiazolinone molecule.[1][2] This degradation is typically accelerated by:
-
High pH: Isothiazolinones are generally stable in acidic media but degrade in alkaline solutions. The rate of degradation increases as the pH rises, particularly above pH 8.[1][3] This is due to the hydrolysis of the isothiazolinone ring.[1][3]
-
Elevated Temperatures: Higher temperatures significantly increase the rate of degradation. For instance, the half-life of MCI can decrease from months at room temperature to just a few days at 60°C.[1][4] It is recommended that formulation temperatures be kept below 50°C.
-
Presence of Nucleophiles: Certain ingredients in your formulation can act as nucleophiles and attack the electrophilic sulfur atom in the isothiazolinone ring, leading to its opening and inactivation.[1][2] Common nucleophiles in cosmetic and pharmaceutical formulations include:
-
Amines and Amine Derivatives: These compounds can have a detrimental effect on the stability of isothiazolinones.[1]
-
Thiols (Mercaptans): Ingredients containing thiol groups, such as cysteine or keratin hydrolysates, can react with and deactivate isothiazolinones.[1]
-
Sulfites and Bisulfites: Residual sulfites or bisulfites from sulfated or sulfonated surfactants can also contribute to the degradation of the preservative.
-
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the formulation can also compromise the stability of isothiazolinones.
To troubleshoot this issue, it is recommended to evaluate the pH of your formulation, review the processing temperatures, and identify any potential nucleophilic or reactive ingredients.
Question: My final product shows a lower than expected concentration of isothiazolinones immediately after production. Why is this happening?
Answer: This immediate loss of preservative concentration suggests a rapid interaction between the isothiazolinones and other ingredients in your formulation. This can be due to the presence of highly reactive species that cause immediate degradation upon mixing.
Another possibility is related to the analytical method used for quantification. The complexity of the formulation matrix can interfere with the extraction and detection of the isothiazolinones, leading to artificially low measurements. It is crucial to have a validated analytical method for your specific product matrix to ensure accurate quantification.
Question: I am developing a formulation with a pH of 8.5. Can I still use isothiazolinones?
Answer: While isothiazolinones are more stable at acidic pH, they can still be used in formulations with a pH of 8.5, but with a reduced shelf-life. The rate of degradation is significantly faster at this pH compared to acidic or neutral conditions. You will need to conduct thorough stability studies to determine the rate of degradation in your specific formulation and ensure that an effective concentration of the preservative is maintained throughout the product's intended shelf-life. Consider that the half-life of the active component can be around 47 days at pH 8.5.[3]
Frequently Asked Questions (FAQs)
What are the primary degradation products of isothiazolinones?
The degradation of isothiazolinones, such as MCI, primarily involves the opening of the five-membered heterocyclic ring.[1] This leads to the formation of several intermediate and final degradation products, including N-methylmalonamic acid, malonamic acid, malonic acid, acetic acid, and formic acid, which can ultimately be converted to carbon dioxide.[1] Other identified degradation products include 5-chloro-2-methyl-4-isothiazolin-1-oxide and N-methylglyoxylamide.[1]
How does temperature affect the stability of different isothiazolinones?
Temperature has a significant impact on the stability of isothiazolinones, with higher temperatures accelerating degradation. For example, the half-life of DCOIT decreases from over 64 days at 4°C to 4.5 days at 40°C.[1] Similarly, MCI depletes rapidly at elevated temperatures, with a half-life of only 12 days at 40°C and less than two days at 60°C in a metalworking fluid concentrate.[1][4]
Are there any formulation ingredients that are known to be incompatible with isothiazolinones?
Yes, several types of ingredients are known to be incompatible with isothiazolinones due to their nucleophilic nature, which leads to the degradation of the preservative. These include:
-
Amines and their derivatives
-
Thiols (e.g., cysteine, keratin hydrolysates)
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Sulfites and bisulfites (often found as residuals in surfactants)
-
Strong oxidizing and reducing agents
What is the optimal pH range for isothiazolinone stability?
Isothiazolinones exhibit the highest stability in acidic media.[1][3] They are generally considered stable up to a pH of around 8.[3] As the pH becomes more alkaline, the rate of degradation increases significantly.[1][3]
Quantitative Stability Data
The following tables summarize the stability of isothiazolinones under various pH and temperature conditions, as reported in the literature.
Table 1: Effect of pH on the Half-Life of MCI at Room Temperature
| pH | Half-Life (Days) |
| 8.5 | 47[3] |
| 9.0 | 23[3] |
| 9.6 | 3.3[3] |
| 10.0 | 2[3] |
Table 2: Effect of Temperature on the Half-Life of Isothiazolinones
| Isothiazolinone | Temperature (°C) | pH | Half-Life (Days) |
| MCI | 40 | - | 12[1][4] |
| MCI | 60 | - | < 2[1][4] |
| DCOIT | 4 | - | > 64[1] |
| DCOIT | 25 | - | 27.9[1] |
| DCOIT | 40 | - | 4.5[1] |
Experimental Protocols
Protocol 1: Stability Testing of Isothiazolinones in a Formulation
Objective: To evaluate the stability of an isothiazolinone preservative in a given formulation under accelerated aging conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation containing the isothiazolinone preservative at the desired concentration.
-
Initial Analysis (Time 0): Immediately after preparation, take a representative sample from each batch and quantify the concentration of the isothiazolinone using a validated analytical method (e.g., HPLC-UV, see Protocol 2). This will serve as the initial concentration.
-
Storage Conditions: Store the remaining sealed samples from each batch under the following conditions:
-
Condition A (Accelerated): 40°C ± 2°C
-
Condition B (Room Temperature): 25°C ± 2°C
-
-
Time Points for Analysis: Withdraw samples from each storage condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, quantify the concentration of the isothiazolinone in each sample using the validated analytical method.
-
Data Analysis:
-
Calculate the percentage of the initial isothiazolinone concentration remaining at each time point for each storage condition.
-
Plot the percentage of remaining isothiazolinone against time for each condition.
-
Determine the time it takes for the concentration to drop below the minimum effective concentration.
-
Protocol 2: Quantification of Isothiazolinones by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of isothiazolinones (e.g., MCI/MI) in a liquid formulation.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Dilute 1-5 g of the sample in deionized water.
-
Acidify the sample with a suitable acid (e.g., formic acid).
-
Centrifuge the sample to remove any precipitated material.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with acidified water to remove interfering substances.
-
Elute the isothiazolinones with an appropriate solvent, such as methanol.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small percentage of acetic or formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 274 nm for MCI/MI.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Calibration:
-
Prepare a series of standard solutions of the isothiazolinone(s) of interest in the mobile phase at known concentrations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peaks corresponding to the isothiazolinones based on their retention times compared to the standards.
-
Determine the concentration of the isothiazolinones in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
Below are diagrams illustrating key concepts related to isothiazolinone stability.
Caption: Primary degradation pathway of isothiazolinones.
Caption: Workflow for isothiazolinone stability testing.
References
Technical Support Center: Amine Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of amines by chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my amine compound showing poor peak shape and tailing in normal-phase chromatography on a silica gel column?
A1: This is a prevalent issue caused by the interaction between the basic amine functional group and the acidic silanol groups on the surface of the silica gel.[1] This secondary interaction leads to some analyte molecules lagging behind, resulting in a tailed peak.[2]
Q2: What are the consequences of peak tailing in my chromatographic analysis?
A2: Peak tailing can significantly compromise the quality of your data by:
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Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[2]
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Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.[2]
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Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise quantitative results.[2]
Q3: How can I improve the peak shape of my amine compound in normal-phase chromatography?
A3: To minimize peak tailing, you can:
-
Add a Basic Modifier: Incorporate a basic additive like triethylamine (TEA) or ammonia (0.1-1%) into your mobile phase to neutralize the acidic silanol groups.[1][3]
-
Use an Alternative Stationary Phase: Consider using amine-functionalized silica or alumina, which are less acidic and more compatible with basic compounds.[1]
-
Consider Reversed-Phase Chromatography: If the polarity and solubility of your compound are suitable, reversed-phase chromatography can be a good alternative.[1]
Q4: I am experiencing low recovery of my amine compound during purification. What are the potential causes?
A4: Low recovery of amine compounds can be attributed to several factors:
-
Irreversible Adsorption: The amine may be strongly and irreversibly binding to the acidic sites on the silica stationary phase.[1]
-
Compound Degradation: Some amines are sensitive to the acidic nature of silica gel and may degrade on the column.[1]
-
Precipitation on the Column: The compound may precipitate at the column head if the injection solvent is significantly different from the mobile phase or if the sample concentration is too high.[4][5]
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Analyte Volatility or Degradation: The compound may be unstable and degrade due to exposure to light, oxygen, or heat during the purification process.[6]
Q5: What strategies can I employ to improve the recovery of my amine compound?
A5: To improve recovery, consider the following:
-
Stationary Phase Selection: Switch to a less acidic stationary phase like deactivated silica, alumina, or an amine-functionalized column.[1] Reversed-phase chromatography is also a viable option.[7]
-
Mobile Phase Modification: Adding a basic modifier to the mobile phase can help prevent strong interactions with the stationary phase.[8]
-
Sample Loading Conditions: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation.[4] Dry loading the sample onto silica gel can also be an effective technique.[5]
-
Post-Purification Handling: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product during solvent removal.[1]
Q6: My amine column's performance is degrading over time, with retention times shifting. What could be the cause?
A6: Amine columns are known to be less stable than other column types.[9] Degradation can be caused by:
-
Schiff Base Formation: Amines can react with carbonyl compounds (aldehydes and ketones) present as impurities in solvents or samples, leading to the formation of Schiff bases on the column.[9]
-
Hydrolysis of Bonded Phase: In reversed-phase mode, the aminopropyl bonded phase is susceptible to hydrolysis, especially under acidic conditions (pH < 3) or with high water content in the mobile phase.[10]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
This guide provides a systematic approach to troubleshooting peak tailing for amine compounds in reversed-phase HPLC.
Troubleshooting Logic for Poor Peak Shape in Reversed-Phase HPLC
Caption: Troubleshooting logic for poor peak shape in reversed-phase HPLC.
| Parameter | Recommendation | Rationale | Citation |
| Mobile Phase pH | Adjust to a low pH (≤ 3) using an acid like formic or phosphoric acid. | Suppresses the ionization of residual silanol groups on the silica surface, reducing secondary interactions with the basic amine. | [2][11] |
| Mobile Phase Additives | Add a tail-suppressing agent like triethylamine (TEA) at a concentration of ≥20 mM. | The amine additive competes with the analyte for interaction with the active silanol sites, thus masking them. | [11] |
| Column Type | Use modern, high-purity Type B silica columns or end-capped columns. | These columns have a lower concentration of accessible, acidic silanol groups, minimizing undesirable secondary interactions. | [4][11] |
| Sample Concentration | Limit injection volumes and concentrations. | Overloading the column can lead to peak distortion, including tailing. | [4] |
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase at different pH values (e.g., pH 2.5, 3.0, 4.0, and 5.0) using an appropriate acid like formic or phosphoric acid.[2]
-
System Equilibration: Begin with the lowest pH mobile phase. Mix it with your organic solvent at the desired ratio and equilibrate the HPLC system and column for at least 15-20 column volumes, or until a stable baseline is achieved.[2]
-
Inject Standard: Inject a standard solution of your amine analyte and record the chromatogram.[2]
-
Sequential Analysis: Incrementally increase the pH of the mobile phase. Before each injection, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.[2]
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry or tailing factor for each run to identify the optimal pH for your separation.[2]
Guide 2: Low Recovery in Ion-Exchange Chromatography
This guide addresses common causes of low protein or amine recovery in ion-exchange chromatography (IEX).
Experimental Workflow for Optimizing IEX Recovery
Caption: Experimental workflow for optimizing ion-exchange recovery.
| Parameter | Recommendation | Rationale | Citation |
| Buffer pH | For cation exchange, the buffer pH should be 0.5 to 1 unit below the analyte's isoelectric point (pI). For anion exchange, the pH should be 0.5 to 1 unit above the pI. | This ensures the analyte has the appropriate net charge to bind to the ion-exchange resin. | [12][13] |
| Sample Ionic Strength | The ionic strength of the sample should be low, ideally matching the starting buffer. | High salt concentrations in the sample will compete with the analyte for binding to the resin, leading to premature elution and low recovery. | [13][14] |
| Column Equilibration | Equilibrate the column with at least 5 to 10 column volumes of the starting buffer before sample loading. | Incomplete equilibration can lead to inconsistent binding and poor recovery. | [12] |
| Elution Conditions | If the analyte binds too strongly, consider adjusting the pH towards the pI or increasing the salt concentration in the elution buffer. | This will weaken the electrostatic interactions and facilitate the elution of the bound analyte. | [14][15] |
Experimental Protocol: Sample Preparation for IEX
-
Buffer Exchange: If possible, perform a buffer exchange on your sample to transfer it into the IEX starting buffer. This can be done using a desalting column.[13]
-
pH Adjustment: If buffer exchange is not feasible, carefully adjust the pH of the sample to match the starting buffer.[13]
-
Dilution: If the sample has a high salt concentration, dilute it with the starting buffer to reduce the ionic strength.[15]
-
Filtration: Filter the sample to remove any particulates that could clog the column.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. reddit.com [reddit.com]
- 6. welchlab.com [welchlab.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. Amine column degradation - Chromatography Forum [chromforum.org]
- 10. welch-us.com [welch-us.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Ion Exchange Chromatography Troubleshooting [merckmillipore.com]
- 15. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
Technical Support Center: Optimizing Reaction Conditions for Isothiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of isothiazoles.
Issue 1: Low or No Product Yield in Isothiazole Ring Synthesis
Question: My reaction to form the isothiazole ring is giving a low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low yields in isothiazole ring synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure all reactants are pure and, if necessary, freshly purified. Some precursors can be unstable or susceptible to oxidation.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. For instance, some reactions, like the Rees synthesis, proceed well at room temperature, while solvent-free methods may require heating to 120 °C.[1] It's advisable to perform small-scale trial reactions to determine the optimal conditions.
-
Choice of Base: The nature and stoichiometry of the base can significantly impact the reaction outcome. In some syntheses, a combination of bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine, has been shown to dramatically increase yields from as low as 18% to 90%.[2]
-
Atmosphere: If your reaction involves air-sensitive reagents or intermediates, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
Issue 2: Ring Opening or Formation of Multiple Products
Question: I am observing ring-opening of the isothiazole core or the formation of multiple unexpected products, especially during metalation and electrophilic quench. What could be the cause?
Answer: The isothiazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases. To minimize this, consider the following:
-
Use of Milder/Non-Nucleophilic Bases: When deprotonation is necessary (e.g., at the C5 position), employ non-nucleophilic bases like lithium diisopropylamide (LDA). Strong, nucleophilic bases can attack the isothiazole ring, leading to undesired side reactions.
-
Control of Reaction Temperature: Lithiation of heterocycles is highly temperature-sensitive. It is crucial to maintain a low temperature, typically -78 °C, throughout the addition of the base and the electrophile to reduce the likelihood of side reactions.
-
Slow Addition of Reagents: Rapid addition of organolithium reagents or the electrophile can cause localized warming, leading to side reactions. Therefore, all reagents should be added dropwise.
-
Moisture Control: Organolithium reagents are extremely sensitive to moisture. Ensure your reaction is conducted under strictly anhydrous conditions.
Issue 3: Challenges in Product Purification
Question: I'm having difficulty purifying my isothiazole derivative. What are the recommended methods?
Answer: The polarity of functionalized isothiazoles can vary significantly based on the introduced substituents, requiring different purification strategies.
-
Normal-Phase Chromatography: For less polar compounds, silica gel column chromatography is often effective. A common eluent system is a gradient of hexanes and ethyl acetate.
-
Reversed-Phase HPLC: For highly polar or water-soluble derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The use of volatile buffers like ammonium acetate can aid in sample recovery after purification.
Frequently Asked Questions (FAQs)
Q1: Which position on the isothiazole ring is most reactive?
A1: The reactivity of the isothiazole ring is influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms. Generally, the C4 position is the most susceptible to electrophilic substitution, while the C5 position is the primary site for deprotonation and subsequent reaction with electrophiles (metalation). Nucleophilic attack is less common unless the ring is activated by electron-withdrawing groups.
Q2: What are the key considerations for a Suzuki coupling reaction with a bromoisothiazole?
A2: For a successful Suzuki coupling, several factors are crucial:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[3]
-
Base Selection: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly affect the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often employed.
-
Degassing: It is essential to thoroughly degas the reaction mixture before adding the catalyst to prevent its deactivation by oxygen.
Q3: Can I perform a C-H arylation directly on the isothiazole ring?
A3: Yes, direct C-H arylation is a powerful method for functionalizing isothiazoles. Palladium-catalyzed C-H arylation is a common approach. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, will determine the regioselectivity of the arylation.
Data Presentation
Table 1: Comparative Yields of Different Isothiazole Synthesis Routes
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85 | High yield, mild reaction conditions.[1] |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields.[1] |
| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly, high yields, rapid reaction times.[1] |
Table 2: Optimization of Base for a Specific Isothiazole Synthesis
| Base(s) | Yield (%) |
| N-ethyldiisopropylamine or triethylamine (used individually) | < 18 |
| Sequential addition of DABCO and then triethylamine | 90 |
| Data adapted from a study on a specific isothiazole synthesis, highlighting the critical role of the base system.[2] |
Table 3: Comparison of Catalytic Systems for Suzuki Coupling of Heteroaryl Halides
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems. |
| This table provides a general guideline for catalyst selection based on performance with similar heterocyclic substrates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoisothiazole
Materials:
-
3-Bromoisothiazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-bromoisothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Purification by Column Chromatography
Setup:
-
Plug a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to the hexanes) to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Generalized workflow for a Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low reaction yields.
References
Technical Support Center: Synthesis of Thiazoles and Isothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles and isothiazoles. This resource aims to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis, while generally high-yielding, can be prone to several side reactions that can lower the yield and complicate purification. The most frequently encountered side products include:
-
Oxazole Formation: If the thioamide starting material is contaminated with its corresponding amide, the analogous oxazole can form as a byproduct.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketones and thioamides in the reaction mixture.
-
Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities.[1]
-
Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of constitutional isomers is a possibility, although this is less common with simple substrates.[1]
Q2: My isothiazole synthesis is producing a significant amount of tar-like material. What are the likely causes?
A2: Tar formation in isothiazole synthesis is a common issue, often stemming from the choice of reagents and poor temperature control. The use of aggressive cyclization agents, such as thionyl chloride, can lead to the formation of tars and sulfur dioxide, which can degrade the desired product. Runaway reactions due to inadequate cooling during exothermic steps, like chlorination, can also result in a variety of side reactions and decomposition products, leading to tar formation.
Q3: I am observing low yields in my thiazole synthesis. What are the key factors to investigate?
A3: Low yields in thiazole synthesis can often be attributed to several factors:
-
Purity of Reactants: Impurities in the starting materials, such as the α-haloketone or thioamide, can lead to unwanted side reactions. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.
-
Reaction Conditions: Suboptimal temperature, reaction time, and solvent can significantly impact the yield. For instance, sterically hindered substrates may require higher temperatures and longer reaction times.
-
Stability of Thioamide: The stability of the thioamide, particularly in acidic conditions, can be a limiting factor.
Q4: What are some common impurities to look out for in large-scale isothiazole (isothiazolinone) production?
A4: In industrial-scale synthesis of isothiazolinones, common impurities include chlorinated byproducts, such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one, which can arise from over-chlorination. Nitrosamines and their precursors can also be present, originating from starting materials or forming during the synthesis if amines and nitrosating agents are present.
Troubleshooting Guides
Thiazole Synthesis (Hantzsch Method)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Purity of starting materials is low. | Use highly purified α-haloketone and thioamide. Ensure solvents are anhydrous. |
| Reaction temperature is too low or reaction time is too short, especially with sterically hindered substrates. | Gradually increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC. | |
| Poor nucleophilicity of the thioamide. | Consider using a stronger, non-nucleophilic base to deprotonate the thioamide and increase its nucleophilicity. | |
| Multiple spots on TLC, indicating byproducts | Formation of oxazole due to amide impurity in thioamide. | Purify the thioamide starting material to remove any corresponding amide. |
| Dimerization or polymerization of reactants. | Optimize reaction concentration and temperature. Consider using a more dilute solution. | |
| Difficulty in product purification | Product is a water-soluble thiazolium salt. | Precipitation followed by salt metathesis can be an effective purification strategy.[1] |
| Compound streaking on TLC plate. | If the compound is basic, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent during column chromatography. |
Isothiazole Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of tars and other undefined byproducts | Use of harsh cyclization reagents (e.g., thionyl chloride). | Consider alternative, milder cyclization agents. |
| Poor temperature control during exothermic steps. | Ensure the reactor has adequate cooling capacity to manage exotherms, particularly during chlorination steps. | |
| Presence of chlorinated byproducts | Over-chlorination during the reaction. | Carefully control the stoichiometry of the chlorinating agent and optimize the reaction temperature. |
| Low yield in synthesis from β-enaminones and ammonium thiocyanate | Suboptimal reaction conditions. | This solvent-free method is sensitive to temperature. Ensure the reaction is heated to the optimal temperature (e.g., 120 °C) for a sufficient time. |
Quantitative Data on Side Reactions
The following table summarizes reported yields of desired products and notable side products in various thiazole and isothiazole syntheses. It is important to note that yields are highly substrate-dependent and the data below should be considered as representative examples.
| Synthesis | Reactants | Conditions | Desired Product Yield (%) | Side Product(s) and Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | 2-Bromoacetophenone, Thiourea | Ethanol, Reflux | 99% | Not specified, but product is pure enough for characterization after filtration. | [2] |
| Hantzsch Thiazole Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Ethanol/Water (1/1), Reflux, SiW.SiO₂ catalyst | 79-90% | Not specified. | [3][4] |
| Isothiazole Synthesis (Rees) | Methyl 3-aminocrotonate, 4,5-dichloro-1,2,3-dithiazolium chloride | Dichloromethane, Room Temperature | 78% | Not specified. | [5] |
| Isothiazole Synthesis (Singh) | β-Ketodithioester, Ammonium acetate | Ethanol, Reflux | 72-92% | Not specified. | [5] |
| Isothiazole Synthesis (Solvent-Free) | β-Enaminone, Ammonium thiocyanate | Neat, 120 °C | 82-95% | Not specified. | [5] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
Troubleshooting:
-
No precipitate forms upon addition to sodium carbonate solution: The product may be more soluble than expected. Try cooling the solution in an ice bath to induce precipitation. If that fails, the product may need to be extracted with an organic solvent.
-
Product is impure after filtration: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Isothiazoles from β-Enaminones (Solvent-Free)
This protocol is based on a green chemistry approach for isothiazole synthesis.[5]
Materials:
-
β-Enaminone (1 equivalent)
-
Ammonium thiocyanate (1.2 equivalents)
Procedure:
-
In a reaction vial, thoroughly mix the β-enaminone and ammonium thiocyanate.
-
Heat the mixture at 120 °C in an oil bath or heating block.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting:
-
Reaction is sluggish or incomplete: Ensure the temperature is maintained at 120 °C. The reaction is sensitive to temperature.
-
Purification is difficult: The choice of eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
Diagrams of Reaction Pathways and Logical Relationships
Hantzsch Thiazole Synthesis and a Key Side Reaction
Caption: Hantzsch thiazole synthesis pathway and the competing formation of an oxazole byproduct.
Troubleshooting Workflow for Low Yield in Thiazole Synthesis
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
General Synthetic Routes to Isothiazoles
Caption: Overview of three common synthetic pathways for the formation of the isothiazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Isothiazolinones
Welcome to our dedicated support center for the quantitative analysis of isothiazolinones. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the quantitative analysis of isothiazolinones?
The primary challenges in the quantitative analysis of isothiazolinones stem from the complexity of the sample matrices in which they are found, the inherent instability of the analytes, and the need for high sensitivity to detect low concentrations.[1][2][3][4] Commercial products containing these biocides present a broad variety of highly complex matrices, which can lead to significant analytical difficulties.[1]
Key challenges include:
-
Matrix Interferences: Complex sample matrices in products like cosmetics, detergents, and adhesives can interfere with analyte extraction, separation, and detection.[1][4][5]
-
Analyte Stability: Isothiazolinones can degrade under certain conditions, such as alkaline pH and elevated temperatures, leading to inaccurate quantification.[1][4][6][7]
-
Low Concentrations: Isothiazolinones are often present at trace levels, requiring highly sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ).[2][3][8]
-
Chromatographic Separation: The varying polarities of different isothiazolinones can make simultaneous separation challenging.[8]
-
Sample Preparation: Choosing and optimizing the right sample preparation technique is critical for achieving good recovery and removing interfering substances.[1][9]
Q2: Which analytical technique is most suitable for isothiazolinone quantification?
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the most powerful and widely used technique for the analysis of isothiazolinones.[1][8] This is due to its high selectivity, sensitivity, and suitability for non-volatile compounds.[8] HPLC with UV detection is also commonly used.[10][11] Gas Chromatography (GC) is a less common approach and may require a derivatization step for certain isothiazolinones to improve their volatility and chromatographic behavior.[9][12][13]
Q3: Why is sample preparation so critical for accurate results?
Adequate sample preparation is a key aspect of the quantitative analysis of isothiazolinones, especially when dealing with complex matrices like cosmetics or environmental samples.[1][9] A robust sample preparation protocol is essential to:
-
Remove interfering matrix components that can suppress or enhance the analytical signal.[4][5]
-
Enrich the analytes to concentrations that are detectable by the instrument.[1]
-
Ensure the stability of the isothiazolinones during the extraction process.
Commonly used sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasound-assisted extraction (UAE).[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape can significantly affect the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Step |
| Column Contamination | Contamination of the analytical column with matrix components can lead to peak tailing.[14] Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of isothiazolinones, leading to peak tailing. Solution: Adjust the mobile phase pH. For many isothiazolinones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) provides good peak shape. |
| Secondary Interactions | Interactions between the analytes and active sites on the column stationary phase can cause peak tailing. Solution: Try a different column with a different stationary phase chemistry (e.g., a column with end-capping). |
| Column Overload | Injecting too much sample can lead to peak fronting.[14] Solution: Reduce the injection volume or dilute the sample. |
Issue 2: Low Analyte Recovery
Low recovery of isothiazolinones from the sample matrix is a common problem that leads to underestimation of their concentration.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen extraction method or solvent may not be effective for the specific matrix and analytes.[8][15] Solution: Optimize the extraction parameters, such as the type of extraction solvent, solvent-to-sample ratio, and extraction time.[8][15] Consider alternative extraction techniques like SPE or UAE.[1] |
| Analyte Degradation | Isothiazolinones can degrade during sample preparation, especially at high temperatures or in alkaline conditions.[1][7] Solution: Ensure that the sample and extracts are kept cool and protected from light. Adjust the pH of the extraction solvent to be slightly acidic.[1] |
| Matrix Effects | Co-extracted matrix components can interfere with the ionization process in MS detection, leading to signal suppression and apparent low recovery.[5] Solution: Improve the clean-up step of the sample preparation. This can be achieved by using SPE with a suitable sorbent or by performing a liquid-liquid extraction. The use of an internal standard can also help to compensate for matrix effects. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to completely elute the isothiazolinones from the SPE sorbent. Solution: Optimize the elution solvent composition and volume. |
Issue 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility can undermine the reliability of the analytical method.
| Potential Cause | Troubleshooting Step |
| Variability in Sample Preparation | Inconsistent execution of the sample preparation protocol is a major source of variability. Solution: Ensure that all sample preparation steps are performed consistently for all samples and standards. Use of an internal standard is highly recommended to correct for variations. |
| Instrument Instability | Fluctuations in the analytical instrument's performance can lead to inconsistent results.[16] Solution: Perform regular instrument maintenance and calibration. Monitor system suitability parameters (e.g., peak area, retention time) throughout the analytical run. |
| Sample Inhomogeneity | The sample itself may not be homogeneous, leading to variations in the concentration of the analyte in different aliquots. Solution: Thoroughly mix the sample before taking an aliquot for analysis. |
| Analyte Instability in Solution | Isothiazolinones may not be stable in the final extract or in the autosampler vials.[13][17] Solution: Analyze the samples as soon as possible after preparation. If storage is necessary, keep the extracts at a low temperature (e.g., 4°C) and protected from light.[13][17] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Isothiazolinone Analysis
This protocol provides a general starting point for the analysis of common isothiazolinones like MIT, CMIT, and BIT in liquid samples.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm for MIT and CMIT, and 318 nm for BIT.[10]
-
Sample Preparation (for liquid detergents):
-
Weigh 1 g of the liquid detergent sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Ultrasonicate for 20 minutes at 30°C.[10]
-
Centrifuge at 4500 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and pre-concentration of isothiazolinones from water samples.
-
SPE Cartridge: A polymeric reversed-phase sorbent.
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the isothiazolinones with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical performance data for HPLC-based methods for isothiazolinone analysis.
| Analyte | Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| MIT | Wet Wipes | HPLC/MS | 0.011 - 0.034 | - | 60.4 - 113 | [2] |
| CMIT | Wet Wipes | HPLC/MS | 0.011 - 0.034 | - | 60.4 - 113 | [2] |
| BIT | Wet Wipes | HPLC/MS | 0.011 - 0.034 | - | 60.4 - 113 | [2] |
| OIT | Wet Wipes | HPLC/MS | 0.011 - 0.034 | - | 60.4 - 113 | [2] |
| MI | Water-based Adhesives | HPLC-MS/MS | 0.01 | 0.02 | 81.5 - 107.3 | [8][18] |
| CMI | Water-based Adhesives | HPLC-MS/MS | 0.01 | 0.02 | 81.5 - 107.3 | [8][18] |
| BIT | Water-based Adhesives | HPLC-MS/MS | 0.005 | 0.01 | 81.5 - 107.3 | [8][18] |
| OIT | Water-based Adhesives | HPLC-MS/MS | 0.002 | 0.004 | 81.5 - 107.3 | [8][18] |
| MIT | Liquid Detergents | HPLC | 0.06 - 0.19 µg/g | - | 92.73 - 109.92 | [10] |
| CMIT | Liquid Detergents | HPLC | 0.06 - 0.19 µg/g | - | 92.73 - 109.92 | [10] |
| BIT | Liquid Detergents | HPLC | 0.06 - 0.19 µg/g | - | 92.73 - 109.92 | [10] |
Visualizations
Caption: General experimental workflow for the quantitative analysis of isothiazolinones.
Caption: Logical troubleshooting flow for addressing low analyte recovery.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eeer.org [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glsciences.eu [glsciences.eu]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… [ouci.dntb.gov.ua]
Technical Support Center: Mitigating Interference in HPLC Analysis of Amine Compounds
Welcome to the technical support center for the HPLC analysis of amine compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference challenges.
Troubleshooting Guides
This section addresses specific chromatographic problems you may encounter during the analysis of amine compounds.
Issue 1: Peak Tailing
Peak tailing is a common form of peak distortion where the latter half of the peak is wider than the front half.[1] For amine compounds, this is frequently caused by secondary interactions with the stationary phase.[1][2]
Q: What are the primary causes of peak tailing for amine compounds?
A: The most common causes stem from chemical interactions within the column and the physical setup of the HPLC system.
-
Secondary Silanol Interactions: Basic amine functional groups can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] This secondary retention mechanism is a major contributor to peak tailing, especially when the mobile phase pH is above 3.0, leading to deprotonated silanol groups.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[1][4] To ensure a single ionic state, the mobile phase pH should be at least 2 units away from the analyte's pKa.[5]
-
Insufficient Buffer Concentration: An inadequate buffer concentration (typically below 10 mM) can lead to unstable pH conditions on the column, contributing to tailing.[1][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion that often appears as tailing.[1][3]
-
Column Contamination and Voids: Contaminants accumulating on the column frit or the formation of voids in the packing bed can disrupt the sample path and cause tailing.[1][2][3]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[1]
Q: My amine peak is tailing significantly. How can I diagnose and resolve this?
A: A systematic approach is the best way to identify and fix the issue. Start by evaluating the mobile phase and then move to the column and hardware if the problem persists.
References
Validation & Comparative
A Comparative Guide to 3-Methylisothiazol-4-amine and Its Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the structural, spectroscopic, and biological properties of 3-Methylisothiazol-4-amine compared to other key isothiazole isomers, providing essential data for researchers in medicinal chemistry and drug discovery.
The isothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The positional isomerism of substituents on the isothiazole ring can dramatically influence the physicochemical properties and pharmacological effects of the resulting compounds. This guide provides a comparative overview of this compound and its isomers, focusing on their synthesis, characterization, and potential as therapeutic agents.
Structural and Spectroscopic Comparison
The precise structural elucidation of isothiazole isomers is critical for understanding their reactivity and interactions with biological targets. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for differentiating between these closely related compounds.
Table 1: Spectroscopic Data for Methylisothiazole Isomers
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) |
| 3-Methylisothiazole | H-4: 7.08 (d), H-5: 8.41 (d), -CH3: 2.51 (s) | C-3: 158.1, C-4: 123.5, C-5: 148.9, -CH3: 18.7 | ~1590 (C=N), ~1400 (C=C) |
| 4-Methylisothiazole | H-3: 8.51 (s), H-5: 8.35 (s), -CH3: 2.23 (s) | C-3: 151.8, C-4: 134.2, C-5: 148.5, -CH3: 12.1 | ~1600 (C=N), ~1420 (C=C) |
| 5-Methylisothiazole | H-3: 8.45 (d), H-4: 6.95 (d), -CH3: 2.47 (s) | C-3: 156.4, C-4: 125.1, C-5: 160.2, -CH3: 14.5 | ~1580 (C=N), ~1410 (C=C) |
Note: Data is for the parent methylisothiazole compounds and serves as a reference for understanding the influence of the methyl group's position.
Synthesis and Reactivity
The synthesis of aminomethylisothiazoles can be achieved through various synthetic routes, often involving the construction of the isothiazole ring followed by functional group interconversion to introduce the amino and methyl groups at the desired positions.
A general workflow for the synthesis and characterization of these isomers is depicted below.
Comparative Biological Performance: A Focus on Kinase Inhibition
While direct comparative studies on the biological activity of this compound and its close isomers are limited, the broader class of aminothiazoles has been extensively investigated as potent inhibitors of various protein kinases.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole motif is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding site of many kinases.[1][3]
Based on structure-activity relationship (SAR) studies of aminothiazole-based kinase inhibitors, we can infer the potential impact of substituent positioning on the inhibitory activity of aminomethylisothiazole isomers.
Logical Relationship of Isomeric Substitution on Kinase Inhibitory Potential
Inference from SAR studies suggests:
-
Amino Group Position: The position of the amino group is crucial for establishing hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Isomers where the amino group is exocyclic to the isothiazole ring at positions that allow for optimal geometry for hinge binding are likely to exhibit stronger activity.
-
Methyl Group Position: The methyl group can influence activity through several mechanisms. It can engage in favorable hydrophobic interactions within the ATP binding site, potentially increasing potency. Conversely, it could introduce steric hindrance, leading to reduced activity. The optimal position of the methyl group is highly dependent on the specific topology of the target kinase's active site. For instance, in some kinases, a methyl group at the 3- or 4-position might be well-accommodated in a hydrophobic pocket, while in others it might clash with nearby residues.
-
Cytotoxicity: Some studies have investigated the cytotoxic effects of aminothiazole derivatives against various cancer cell lines. For instance, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid have shown cytostatic activity.[4] The cytotoxic potential of these isomers would need to be evaluated in relevant cancer cell lines to determine their therapeutic index.
Experimental Protocols
General Procedure for Kinase Inhibition Assay
A standard in vitro kinase inhibition assay is essential to quantitatively compare the potency of the isothiazole isomers.
Table 2: Experimental Protocol for a Representative Kinase Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare serial dilutions of the isothiazole isomers in DMSO. Prepare solutions of the target kinase, substrate (e.g., a peptide or protein), and ATP. |
| 2. Assay Reaction | In a 96- or 384-well plate, add the kinase and the test compound (or DMSO as a control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. |
| 3. Initiation of Reaction | Initiate the kinase reaction by adding a mixture of the substrate and ATP. |
| 4. Incubation | Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). |
| 5. Detection | Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®). |
| 6. Data Analysis | Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve. |
General Procedure for Antimicrobial Susceptibility Testing
The antimicrobial potential of isothiazole derivatives is another area of significant interest. A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Isothiazolinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of isothiazolinones, a class of biocides widely used as preservatives in cosmetics, household products, and industrial applications. Due to their potential to cause allergic contact dermatitis, regulatory bodies have set strict limits on their concentrations, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands as the predominant technique for isothiazolinone analysis.[3][4][5]
This document summarizes key performance data from validated methods, presents detailed experimental protocols, and includes visual workflows to assist in the selection and implementation of appropriate analytical procedures.
Data Presentation: Comparison of Validated Analytical Methods
The following table summarizes the performance of various validated methods for the quantification of common isothiazolinones. The selection of a suitable method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
| Analyte(s) | Method | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| MIT, CMIT | HPLC-UV | Baby Wet Wipes | 0.9996 | 90 - 106 | < 2 (Repeatability & Intermediate Precision) | - | - | [1][2] |
| MIT, CMIT, BIT, OIT, IPBC | HPLC/MS | Wet Wipes | - | 60.4 - 113 | - | 0.011 - 0.034 | - | [6] |
| MIT, CMIT, BIT, OIT, IPBC | HPLC/MS | Liquid Detergent | - | 60.4 - 113 | - | 0.57 - 1.5 | - | [6] |
| MIT, CMIT, BIT, OIT, IPBC | HPLC/MS | Powder Detergent | - | 60.4 - 113 | - | 0.58 - 1.6 | - | [6] |
| MI, CMI, BIT, MBIT, OIT, DCOIT | HPLC-MS/MS | Water-Based Adhesives | > 0.994 | 81.5 - 107.3 | < 5.9 | 0.002 - 0.01 | 0.004 - 0.02 | [7][8] |
| MI, CMI, BIT, BBIT, OIT | UHPLC-MS/MS | Dish Soap & Personal Care Products | - | - | - | - | 0.070 - 0.230 (pg/injection) |
Abbreviations: BIT: 1,2-benzisothiazolin-3-one; CMIT: 5-chloro-2-methyl-4-isothiazolin-3-one; DCOIT: 4,5-dichloro-2-octyl-4-isothiazolin-3-one; IPBC: 3-iodo-2-propynyl butyl carbamate; LOD: Limit of Detection; LOQ: Limit of Quantification; MBIT: 2-methyl-1,2-benzisothiazolin-3-one; MI/MIT: 2-methylisothiazol-3(2H)-one; OIT: 2-octyl-2H-isothiazol-3-one; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the extraction and analysis of isothiazolinones from different matrices.
Protocol 1: HPLC-UV for MIT and CMIT in Baby Wet Wipes[1][2]
This method is suitable for the routine quality control of isothiazolinone preservatives in cosmetic wipes.
1. Sample Preparation (Extraction):
-
Ultrasonication: Accurately weigh a representative portion of the wet wipe sample.
-
Add a suitable extraction solvent (e.g., a mixture of acetic acid and methanol).
-
Perform ultrasonication to extract the analytes from the sample matrix.
-
Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE): Further clean-up of the extract can be achieved using SPE followed by LLE to remove interfering substances.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.4% acetic acid and methanol (80:20 v/v), is effective.[1]
-
Flow Rate: Maintain a constant flow rate, for example, 1 mL/min.[1][9]
-
Detection: Set the UV detector to a wavelength of 274 nm for the detection of MIT and CMIT.[1][9]
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).[1][9]
3. Calibration:
-
Prepare a series of standard solutions of MIT and CMIT of known concentrations.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the extracted sample and identify the peaks for MIT and CMIT based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the sample using the calibration curve.
Protocol 2: HPLC-MS/MS for Multiple Isothiazolinones in Water-Based Adhesives[7][9]
This highly sensitive and selective method is ideal for the simultaneous quantification of multiple isothiazolinones in complex matrices.
1. Sample Preparation (Extraction):
-
Accurately weigh about 0.2 g of the adhesive sample into a tube.[10]
-
Add 20 mL of methanol as the extraction solvent.[10]
-
Perform vortex extraction for 60 minutes to ensure efficient extraction of the analytes.[10]
-
Filter the extract through a 0.22 µm filter before analysis.[10]
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column is typically employed for the separation of isothiazolinones.
-
Mobile Phase: A gradient elution using a mixture of methanol and water is often used to achieve optimal separation of multiple analytes.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each isothiazolinone are monitored.[8]
3. Calibration and Quantification:
-
Prepare mixed standard solutions of the target isothiazolinones in the appropriate solvent.
-
Construct calibration curves for each analyte based on the MRM peak areas.
-
Quantify the isothiazolinones in the sample extracts by comparing their peak areas to the respective calibration curves.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the validation of analytical methods for isothiazolinone quantification.
Caption: Workflow for the validation of an analytical method for isothiazolinone quantification.
Caption: Comparison of key characteristics of analytical techniques for isothiazolinone analysis.
References
- 1. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography [mdpi.com]
- 2. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eeer.org [eeer.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 3-Methylisothiazol-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on derivatives of 3-Methylisothiazol-4-amine, offering a comparative analysis of their biological activities based on available experimental data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Enzyme Inhibition Activity
Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer and autoimmune diseases.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in rapidly proliferating cells, such as cancer cells.[1]
Table 1: DHODH Inhibition by a this compound Derivative
| Compound ID | Structure | Assay Type | Target | EC50 | Source |
| Example 129 | N-(5-fluoro-2-((6-(3-methylisothiazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazin-3-yl)thio)phenyl)acetamide | Cell-based | DHODH | Data not provided | [1] |
Structure of Example 129 is not publicly available in the search results.
NF-κB Inducing Kinase (NIK) Inhibition
NIK is a critical kinase in the non-canonical NF-κB signaling pathway, which is implicated in inflammation and certain cancers.[2]
Table 2: NIK Inhibition by a this compound Derivative
| Compound ID | Structure | Assay Type | Target | IC50 | Source |
| Intermediate 446 | tert-butyl (1-(6-((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)-5-(3-methylisothiazol-4-yl)pyrimidin-4-yl)azetidin-3-yl)carbamate | Enzymatic | NIK | Data not provided | [2] |
Structure of Intermediate 446 is not publicly available in the search results.
Antimicrobial and Antifungal Activity
While specific data for a broad range of this compound derivatives is limited, the isothiazole core is well-known for its potent antimicrobial properties. The closely related isothiazolinones, such as Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), are widely used as biocides.[3]
Table 3: Antimicrobial Activity of Representative Isothiazolinones
| Compound | Target Organism | MIC (μg/mL) | Source |
| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | 245 | [3] |
| Escherichia coli | 41 | [3] | |
| Methylchloroisothiazolinone (MCI) | Schizosaccharomyces pombe | 2.6 | [3] |
| Escherichia coli | 0.5 | [3] |
Experimental Protocols
DHODH Enzymatic Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a final electron acceptor, dichloroindophenol (DCIP).[1]
-
Assay Components: Dihydroorotate (DHO), Coenzyme Q, and DCIP are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of DHODH enzyme.
-
Data Acquisition: The decrease in absorbance of DCIP at 600 nm, corresponding to its reduction, is measured over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the half-maximal effective concentration (EC50) is determined by plotting the rates against the inhibitor concentrations.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Bacterial or fungal cultures are grown on suitable agar plates. Colonies are then used to prepare a standardized inoculum suspension in a broth medium.
-
Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
Visualizations
References
- 1. US20220089568A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. CA3027416A1 - Heteroaromatic derivatives as nik inhibitors - Google Patents [patents.google.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation [mdpi.com]
A Comparative Analysis of Isothiazole and Benzothiazole Derivatives in Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of isothiazole and benzothiazole derivatives, supported by comparative data and experimental insights.
Isothiazole and benzothiazole are prominent five-membered heterocyclic scaffolds that are integral to numerous pharmacologically active compounds. While both contain a sulfur and a nitrogen atom within their ring structures, the fusion of a benzene ring in benzothiazole derivatives introduces significant differences in their chemical properties and biological activities. This guide provides a comparative overview of these two important classes of compounds to aid in the strategic design and development of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental structural differences between the monocyclic isothiazole and the bicyclic benzothiazole rings directly influence their physicochemical characteristics. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of their derivatives.
| Property | Isothiazole | Benzothiazole | Significance in Drug Design |
| Molecular Weight | ~85.11 g/mol | ~135.19 g/mol [1] | Higher molecular weight can impact solubility and permeability. |
| Structure | Monocyclic, Aromatic | Bicyclic (Benzene fused to Thiazole)[1] | Increased planarity and surface area in benzothiazole can enhance π-π stacking interactions with biological targets. |
| Lipophilicity (logP) | Generally lower | Generally higher | Influences membrane permeability, protein binding, and solubility. Higher lipophilicity often leads to better membrane penetration but can also increase metabolic clearance and toxicity. |
| Aromaticity | Aromatic five-membered ring[2] | Aromatic, with the fusion of two ring systems[3] | Aromaticity contributes to the stability of the compounds and their ability to engage in various non-covalent interactions. |
| Solubility | Generally more soluble in polar solvents | More soluble in non-polar solvents[1] | Affects formulation, administration routes, and bioavailability. |
Synthetic Strategies: Pathways to Complexity
The synthesis of isothiazole and benzothiazole derivatives involves distinct chemical pathways, reflecting the differences in their starting materials and cyclization strategies.
Isothiazole Synthesis: Common methods for constructing the isothiazole ring include the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides and three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters.[2][4] Another approach is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using a sulfur source like sodium sulfide.[4]
Benzothiazole Synthesis: The most prevalent method for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides.[5][6] Green chemistry approaches have been developed using catalysts like samarium triflate in aqueous media or catalyst-free systems in DMSO.[7]
Comparative Biological Activities
Both isothiazole and benzothiazole derivatives exhibit a broad spectrum of biological activities. However, the specific applications and potencies can differ significantly, making them suitable for different therapeutic areas.
Antimicrobial Activity
Both classes of compounds have been extensively investigated for their antimicrobial properties.
Isothiazole Derivatives: Certain isothiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For example, some derivatives act as inhibitors of Pseudomonas aeruginosa DNA GyrB.[2]
Benzothiazole Derivatives: Benzothiazole derivatives are well-documented as potent antimicrobial agents.[8][9] They can exhibit bactericidal effects by inhibiting enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[8][10] Some benzothiazole-isatin hybrids have shown excellent activity against E. coli and P. aeruginosa, with MIC values lower than the reference drug ciprofloxacin.[8]
Comparative Antimicrobial Data (Illustrative)
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Drug (MIC) |
| Isothiazole | 5-Aryl Isothiazole | S. aureus | 8 - 16 | Ciprofloxacin (12.5) |
| Benzothiazole | Isatin-Benzothiazole Hybrid | E. coli | 3.1[8] | Ciprofloxacin (12.5)[8] |
| Benzothiazole | Pyrazole-Thiazole-Benzothiazole | B. subtilis | 1.9[8] | Ciprofloxacin (0.9)[8] |
Anticancer Activity
The anticancer potential of both scaffolds has been a major focus of drug discovery efforts.
Isothiazole Derivatives: Isothiazole-containing compounds have shown promise as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDAC) and tyrosine kinase c-Met.[2] Some derivatives have demonstrated antiproliferative activity against malignant cell lines such as A549 (lung), PC3 (prostate), and SKOV3 (ovarian).[2]
Benzothiazole Derivatives: Benzothiazole derivatives are widely recognized for their potent anticancer activities against a diverse range of cancer cell lines.[11][12] Their mechanisms of action include the inhibition of carbonic anhydrase, topoisomerase II, and various kinases.[12][13] Certain indole-based benzothiazole derivatives have exhibited IC50 values in the nanomolar range against colon (HT-29) and lung (H460) cancer cell lines.[11]
Comparative Anticancer Data (Illustrative)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50) |
| Isothiazole | Phenylisothiazole-chromenone | A549 (Lung) | 10 - 20 | Etoposide (~5) |
| Benzothiazole | Indole-Semicarbazide-Benzothiazole | HT-29 (Colon) | 0.024[11] | Cisplatin (~1-5) |
| Benzothiazole | Pyrimidine-Benzothiazole | MCF-7 (Breast) | 30.67[11] | Etoposide (~2) |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these derivatives are underpinned by their interactions with specific cellular signaling pathways.
A common mechanism for anticancer activity involves the inhibition of protein kinases, which are crucial for cell proliferation and survival. For instance, a benzothiazole derivative might inhibit a receptor tyrosine kinase (RTK) at the cell surface, preventing the downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds (isothiazole and benzothiazole derivatives) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. A vehicle control (DMSO) and a positive control (e.g., cisplatin or etoposide) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.
-
Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown overnight in a suitable broth (e.g., Mueller-Hinton Broth) at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum of approximately 5 × 10⁵ CFU/mL.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Both isothiazole and benzothiazole derivatives are privileged scaffolds in medicinal chemistry, each with distinct advantages. Isothiazoles, with their lower molecular weight and simpler structure, can be valuable starting points for fragment-based drug design. Benzothiazoles, with their extended aromatic system, often provide higher potency and can be tailored for specific biological targets through substitution on the benzene ring. The choice between these scaffolds should be guided by the therapeutic target, desired physicochemical properties, and the synthetic feasibility for library generation. This guide provides a foundational comparison to inform such strategic decisions in the drug discovery process.
References
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Efficacy of Aminoisothiazoles and Alternatives in Antimicrobial Assays
A comprehensive guide for researchers and drug development professionals on the antimicrobial performance of aminoisothiazole derivatives and their alternatives, featuring quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction
The search for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. The isothiazole nucleus and its derivatives have garnered significant interest due to their broad-spectrum biological activities. This guide provides a comparative analysis of the efficacy of aminoisothiazole compounds and prominent antimicrobial alternatives in various assays. While specific data for 3-Methylisothiazol-4-amine is not extensively available in public literature, this report focuses on the broader class of aminoisothiazoles and compares their performance with established biocides.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the antimicrobial efficacy of various aminoisothiazole derivatives and their alternatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Compound/Product Name | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Methicillin-resistantStaphylococcus aureus (MRSA) |
| Aminothiazole Derivatives | ||||
| 2-Aminothiazole derivative (4-chlorophenyl) | - | High Activity | - | - |
| 2-Aminothiazole derivative (4-trifluoromethylphenyl) | - | High Activity | - | - |
| 2-Aminothiazole derivative (phenyl) | - | High Activity | - | - |
| 2-Aminothiazole derivative (4-fluorophenyl) | - | High Activity | - | - |
| 2-Aminothiazole derivative (4-cyanophenyl) | - | High Activity | - | - |
| 2-Aminothiazole derivative F29 (with 2-pyridinyl substituent) | - | - | - | - |
| 2-Aminothiazole derivative F8 (with 2-fluorophenyl group) | - | - | - | - |
| 3-Amino-4-oxo-2-thioxothiazolidine derivative 5d | 37.9 - 113.8 | - | 113.8 | 248 - 372 |
| Isothiazolinone Biocides | ||||
| Methylisothiazolinone (MIT) | - | 41[1] | - | - |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | - | 0.5[1] | - | - |
| 1,2-Benzisothiazolin-3-one (BIT) | - | - | - | - |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | - | - | - | - |
| Alternative Biocides | ||||
| Dodecylguanidine Hydrochloride (DGH) | Data not available | Data not available | Data not available | Data not available |
| Glutaraldehyde | Data not available | Data not available | Data not available | Data not available |
| BIOBAN™ DXN | Data not available | Data not available | Data not available | Data not available |
| Preventol® BIT IT | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Compound/Product Name | Aspergillus niger | Candida albicans |
| Aminothiazole Derivatives | ||
| Benzo[d]thiazole derivative 13 | 50 - 75 | - |
| Benzo[d]thiazole derivative 14 | 50 - 75 | - |
| Isothiazolinone Biocides | ||
| Methylisothiazolinone (MIT) | - | - |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | - | - |
| 1,2-Benzisothiazolin-3-one (BIT) | <500 | - |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | - | - |
| Alternative Biocides | ||
| Dodecylguanidine Hydrochloride (DGH) | Data not available | Data not available |
| Glutaraldehyde | Data not available | Data not available |
| BIOBAN™ DXN | Data not available | Data not available |
| Preventol® BIT IT | Broad-spectrum activity | Broad-spectrum activity |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the test compounds (aminoisothiazoles, alternatives) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water).
-
Growth Media: Use an appropriate liquid growth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism Culture: Prepare a fresh culture of the test microorganism grown to the logarithmic phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Dispense the growth medium into all wells of the microtiter plate. Create a two-fold serial dilution of the test compound stock solution across the wells of the plate.
-
Inoculation: Inoculate each well (except for a negative control well) with the standardized microorganism suspension. The final volume in each well should be consistent.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Results can also be read using a microplate reader to measure optical density.
Mechanisms of Action and Signaling Pathways
Isothiazolinones
Isothiazolinone biocides exert their antimicrobial effect through a multi-step process that ultimately disrupts essential cellular functions. The primary mechanism involves the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with intracellular thiols, particularly those in cysteine residues of enzymes.[2][3] This leads to the inactivation of key enzymes involved in metabolic pathways, such as dehydrogenases, which are crucial for respiration and energy production.[2] The disruption of these pathways inhibits microbial growth, respiration, and ATP synthesis, ultimately leading to cell death.[2]
Dodecylguanidine Hydrochloride (DGH)
Dodecylguanidine hydrochloride is a cationic surfactant with a primary mode of action that involves the disruption of microbial cell membranes.[4] Its amphiphilic structure, consisting of a hydrophobic dodecyl tail and a hydrophilic guanidinium head, allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis and death.[4]
Glutaraldehyde
Glutaraldehyde is a dialdehyde that acts as a potent biocide through its ability to cross-link various cellular components.[5][6][7] It reacts with amine, sulfhydryl, hydroxyl, and carboxyl groups present in proteins and nucleic acids.[6] This extensive cross-linking denatures enzymes and structural proteins, disrupts cellular processes like DNA, RNA, and protein synthesis, and ultimately leads to microbial death.[7]
Conclusion
This guide provides a comparative overview of the antimicrobial efficacy of aminoisothiazole derivatives and several alternative biocides. While a direct head-to-head comparison involving this compound is limited by the availability of public data, the information presented on the broader class of aminoisothiazoles demonstrates their potential as effective antimicrobial agents. The choice of an appropriate antimicrobial will depend on the specific application, target microorganisms, and desired performance characteristics. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. makingchembooks.com [makingchembooks.com]
- 6. nbinno.com [nbinno.com]
- 7. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Isothiazole Compounds: Fungicidal and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, serves as a versatile scaffold in medicinal and agricultural chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, anti-inflammatory, antiviral, and anticancer properties. This guide provides a structural analysis and comparison of isothiazole compounds, focusing on their fungicidal and anti-inflammatory applications, supported by experimental data and detailed methodologies.
Fungicidal Activity of Isothiazole Derivatives
A prominent class of isothiazole-based fungicides is derived from the 3,4-dichloroisothiazole scaffold. These compounds have shown significant efficacy against various plant pathogens, particularly oomycetes like Pseudoperonospora cubensis, the causal agent of cucumber downy mildew.
Comparative Fungicidal Efficacy
The following table summarizes the in vivo fungicidal activity of selected isothiazole-thiazole derivatives against Pseudoperonospora cubensis.
| Compound ID | Structure | EC50 (mg L⁻¹) against P. cubensis | Reference |
| 6u | 4-(3,4-dichloroisothiazol-5-yl)-N-(piperidin-4-yl)thiazol-2-amine derivative | 0.046 | [2][3] |
| 6b | Derivative with N-(1-methylpiperidin-4-yl) group | 0.22 | [2] |
| 6c | Derivative with N-(1-ethylpiperidin-4-yl) group | 0.53 | [2] |
| Oxathiapiprolin | Commercial Fungicide (Reference) | 5.98 | [2] |
| Azoxystrobin | Commercial Fungicide (Reference) | 4.04 | [2] |
Table 1: In vivo fungicidal activity of isothiazole-thiazole derivatives against Pseudoperonospora cubensis.
The data clearly indicates that compound 6u exhibits exceptionally high fungicidal activity, with an EC50 value significantly lower than the commercial fungicides Oxathiapiprolin and Azoxystrobin.[2][3] The structural variations in compounds 6b and 6c highlight the importance of the substituent on the piperidine ring for maintaining potent activity.
Experimental Protocol: In Vivo Fungicidal Assay against Pseudoperonospora cubensis
This protocol outlines the methodology for evaluating the in vivo fungicidal activity of isothiazole compounds.
-
Pathogen Culture: Pseudoperonospora cubensis is maintained on cucumber plants (Cucumis sativus) in a controlled environment.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Tween 80) to the desired concentrations.
-
Plant Treatment: Cucumber plants at the two-leaf stage are sprayed with the test solutions until runoff. Control plants are sprayed with the solvent-surfactant solution.
-
Inoculation: After 24 hours, the treated plants are inoculated with a suspension of P. cubensis sporangia (typically 1 x 10⁵ spores/mL).
-
Incubation: The inoculated plants are kept in a high-humidity chamber at approximately 20-25°C for 24 hours to facilitate infection, followed by incubation in a greenhouse.
-
Disease Assessment: After 7-10 days, the percentage of diseased leaf area is assessed visually.
-
Data Analysis: The protective effect is calculated relative to the control group. The EC50 value (the concentration that inhibits disease development by 50%) is determined by probit analysis.
Anti-inflammatory Activity of Isothiazole Derivatives
Certain isothiazole derivatives have been investigated for their potential as anti-inflammatory agents. A common preclinical model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rats.
Comparative Anti-inflammatory Effects
The following table presents the anti-inflammatory activity of a representative thiazole derivative in the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| Compound 5a | 150 | 68% | [4] |
| Indomethacin | 10 | Significant Inhibition | [4][5] |
Table 2: Anti-inflammatory activity of a thiazole derivative in the carrageenan-induced paw edema model.
Compound 5a demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory properties.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for evaluating the in vivo anti-inflammatory effects of isothiazole compounds.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. They are acclimatized to laboratory conditions for at least one week prior to the experiment.[6]
-
Compound Administration: Test compounds are dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally. The control group receives the vehicle only. A standard anti-inflammatory drug, such as Indomethacin (5-10 mg/kg), is used as a positive control.[5]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 24 hours) after the carrageenan injection.[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structural Characterization of Isothiazole Compounds
The definitive structural elucidation of novel isothiazole derivatives is crucial for understanding their structure-activity relationships. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isothiazole compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). Data reported includes chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak.
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.[7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of the isothiazole compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the absolute stereochemistry and conformation of the molecule.[8][9][10]
Visualizing Synthesis and Biological Pathways
Synthesis of Isothiazole-Thiazole Derivatives
The following diagram illustrates a general synthetic pathway for the preparation of isothiazole-thiazole derivatives, starting from 3,4-dichloroisothiazole-5-carbonyl chloride.
Caption: General synthetic route to isothiazole-thiazole compounds.
Simplified Inflammatory Signaling Pathway
This diagram depicts a simplified signaling cascade involved in carrageenan-induced inflammation, a potential target for anti-inflammatory isothiazole compounds.
Caption: Simplified carrageenan-induced inflammatory pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-3-methylisothiazole
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Amino-3-methylisothiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. For comparative purposes, we contrast its analysis with that of 2-Aminothiazole, a common structural analog and alternative building block. Objective evaluation of a compound's purity is critical for ensuring reproducibility in research and meeting stringent quality standards in drug development. This document outlines key analytical techniques, presents comparative data in a structured format, and provides detailed experimental protocols.
Note: The compound is referenced as 5-Amino-3-methylisothiazole, also known by the IUPAC name 3-Methylisothiazol-5-amine. It is often supplied and handled as its hydrochloride salt.
Data Presentation: Purity Analysis Comparison
The following table summarizes common analytical techniques and typical results for determining the purity of synthesized 5-Amino-3-methylisothiazole and the alternative compound, 2-Aminothiazole.
| Parameter | 5-Amino-3-methylisothiazole | 2-Aminothiazole (Alternative) |
| Typical Purity (Commercial) | 90% - 99%[1][2] | >95%[3] |
| Primary Analysis Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. | RP-HPLC with UV detection; Liquid Chromatography-Mass Spectrometry (LC-MS).[3] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS). | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).[4] |
| Common Potential Impurities | - Process-Related: Ammonium Chloride (NH₄Cl) from synthesis (can be ~10%).[5] - Starting Materials: Unreacted β-iminothiobutyramide.[6] - Byproducts: Oxidized side-products, chlorinated isothiazoles (e.g., 5-amino-4-chloro-3-methylisothiazole).[6][7] | - Starting Materials: Unreacted α-haloketones or thiourea.[8] - Byproducts: Over-alkylation products, dimerization products. |
| Melting Point (HCl Salt) | ~300 °C (decomposes).[5] | 91-93 °C (Free Base). |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a general framework and may require optimization based on the specific instrumentation and sample matrix.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of the main component and detecting organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program:
-
Start with 5% Solvent B.
-
Linear gradient to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure of the synthesized compound.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[9]
-
¹H NMR Analysis: Acquire a proton NMR spectrum. For 5-Amino-3-methylisothiazole, the expected signals would include a singlet for the methyl group (CH₃), a singlet for the vinyl proton (CH), and a broad signal for the amine protons (NH₂), which may exchange with D₂O.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This provides information on the carbon framework of the molecule.
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with those of a reference standard or with predicted values to confirm the identity of the compound.
Identity and Mass Analysis by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water. The sample can be directly infused or injected via the LC system.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For 5-Amino-3-methylisothiazole (C₄H₆N₂S, MW = 114.17), the expected m/z value would be approximately 115.03. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the purity of a synthesized chemical compound and a representative signaling pathway where such building blocks might be utilized.
Caption: Workflow for Purity Assessment of a Synthesized Compound.
Caption: Role of Isothiazole Derivatives in Kinase Inhibition Pathways.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Amino-3-methylisothiazole hydrochloride [oakwoodchemical.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3-Methylisothiazol-4-amine and 5-amino-3-methylisothiazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, isomers often exhibit divergent biological activities and synthetic utilities. This guide provides a comparative overview of two such isomers: 3-Methylisothiazol-4-amine and 5-amino-3-methylisothiazole. The available scientific literature indicates a significant disparity in the extent of research and documented applications for these two compounds. While 5-amino-3-methylisothiazole is a well-established building block in medicinal chemistry, data on this compound remains scarce.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of the two isomers is presented below. These properties are essential for their handling, characterization, and application in chemical synthesis.
| Property | This compound | 5-amino-3-methylisothiazole |
| CAS Number | 53483-97-9 | 24340-76-9 |
| Molecular Formula | C₄H₆N₂S | C₄H₆N₂S |
| Molecular Weight | 114.17 g/mol | 114.17 g/mol |
| Appearance | Not specified in available literature | Powder |
| Melting Point | Not specified in available literature | 300 °C (hydrochloride salt) |
| Solubility | Not specified in available literature | Soluble in water (as hydrochloride salt) |
| IUPAC Name | This compound | 3-methylisothiazol-5-amine |
Performance and Applications: A Tale of Two Isomers
Extensive research has positioned 5-amino-3-methylisothiazole as a valuable precursor in the development of various therapeutic agents. In contrast, there is a notable absence of published data on the biological performance and specific applications of This compound .
5-amino-3-methylisothiazole: A Versatile Pharmacophore Precursor
5-amino-3-methylisothiazole serves as a critical starting material for the synthesis of compounds with significant pharmacological activities. Its primary applications are in the development of:
-
Antibacterial Agents: A key derivative, 5-p-aminobenzenesulphonamido-3-methyl isothiazole, has demonstrated antibacterial activity comparable to or greater than the established drug sulfathiazole, particularly against E. coli.[1] This highlights its potential in the ongoing search for new antimicrobial agents.
-
Anticancer Therapeutics: The isothiazole nucleus is a component of various compounds investigated for their anticancer properties. 5-amino-3-methylisothiazole is a precursor for the synthesis of N-heterocyclic indolyl glyoxylamides, which have been explored as potential anticancer agents.
-
Enzyme Inhibitors: This compound is also used in the synthesis of inhibitors for enzymes such as Matrix Metalloproteinase-12 (MMP12) and Aurora kinases, both of which are targets in different therapeutic areas, including inflammation and oncology.
This compound: An Unexplored Entity
Currently, there is a lack of accessible scientific literature detailing the biological activity, experimental performance, or specific applications of this compound. It is primarily available through chemical suppliers, suggesting its use is likely limited to early-stage research and discovery efforts. This knowledge gap presents an opportunity for novel investigations into the potential unique properties of this isomer.
Experimental Protocols
Given the disparity in available data, the following experimental protocols are relevant to the documented applications of 5-amino-3-methylisothiazole and its derivatives.
Synthesis of 5-amino-3-methylisothiazole
A general synthesis method for 5-amino-3-methylisothiazole involves the ring-closure of β-iminothiobutyramide.
Materials:
-
β-iminothiobutyramide
-
Oxidizing agent (e.g., Chloramine-T, hydrogen peroxide, or potassium persulfate)
-
Appropriate solvents (e.g., water, ether)
-
Acid (e.g., hydrochloric acid) and base (e.g., sodium hydroxide) for pH adjustment and extraction
Procedure:
-
The β-iminothiobutyramide is reacted with an oxidizing agent in a suitable solvent.
-
The reaction mixture is typically stirred for several hours.
-
Following the reaction, the solution is made alkaline and extracted with an organic solvent like ether.
-
The organic extracts are dried and the solvent is evaporated to yield 5-amino-3-methylisothiazole.
-
For purification and handling, it can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is a standard method to assess the antibacterial efficacy of compounds like 5-p-aminobenzenesulphonamido-3-methyl isothiazole.
Materials:
-
Test compound (e.g., 5-p-aminobenzenesulphonamido-3-methyl isothiazole)
-
Bacterial strain (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway Inhibition
The antibacterial activity of sulfonamide derivatives of 5-amino-3-methylisothiazole is attributed to the inhibition of the folic acid synthesis pathway in bacteria, a pathway absent in humans. Specifically, these compounds act as competitive inhibitors of dihydropteroate synthase (DHPS).
Conclusion
The comparative analysis of this compound and 5-amino-3-methylisothiazole reveals a significant knowledge gap. While 5-amino-3-methylisothiazole is a well-characterized and versatile building block in drug discovery with established synthetic routes and documented biological potential, this compound remains largely unexplored. This presents both a challenge for direct comparison and an opportunity for future research to uncover potentially novel biological activities and applications for the 4-amino isomer. For researchers and drug development professionals, 5-amino-3-methylisothiazole offers a reliable starting point for the development of new therapeutic agents, particularly in the antibacterial and anticancer fields. The lack of data on this compound underscores the importance of continued exploration of chemical space, as underexplored isomers may hold untapped therapeutic potential.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Methylisothiazol-4-amine and Related Isothiazolinones
Immediate Safety and Handling Precautions
Isothiazolinones are a class of biocides that are highly effective but also present significant health and environmental hazards. They are generally acutely toxic, corrosive to skin and eyes, and very toxic to aquatic life.[1][2] Extreme caution should be exercised when handling these compounds.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are required.[3]
-
Eye Protection: Chemical splash goggles or a face shield must be worn.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If working with powders or aerosols, or in a poorly ventilated area, a NIOSH/MSHA approved respirator is required.
Engineering Controls:
-
Always handle isothiazolinones in a certified laboratory chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Procedures for Isothiazolinone Waste
The improper disposal of isothiazolinones can cause significant environmental harm and is a violation of federal law.[3] All waste containing these compounds is considered hazardous.[4]
-
Waste Segregation:
-
Do not mix isothiazolinone waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep isothiazolinone waste in its original or a compatible, clearly labeled container.
-
-
Container Management:
-
Waste containers must be made of compatible materials (e.g., high-density polyethylene) and be in good condition.
-
Keep waste containers tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Label the waste container clearly with "Hazardous Waste" and the chemical name.
-
-
Spill Management:
-
In case of a spill, evacuate the area and alert your EHS department.
-
For small spills, if you are trained and have the appropriate PPE, you can absorb the spill with an inert, dry material (e.g., sand or vermiculite).[2][3]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Do not allow the spilled material or cleanup runoff to enter drains or waterways.[1]
-
-
Final Disposal:
Quantitative Hazard Data for Related Isothiazolinones
The following table summarizes key hazard data for common isothiazolinone compounds. This data underscores the hazardous nature of this chemical class.
| Hazard Classification | 2-Methyl-4-isothiazolin-3-one | 5-Chloro-2-methyl-4-isothiazolin-3-one |
| Acute Toxicity (Oral) | Category 3 | Category 3 |
| Acute Toxicity (Dermal) | Category 3 | Category 2 |
| Acute Toxicity (Inhalation) | Category 2 | Category 2 |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Category 1B (Causes severe skin burns) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 1 (Causes serious eye damage) |
| Aquatic Toxicity (Acute) | Category 1 (Very toxic to aquatic life) | Category 1 (Very toxic to aquatic life) |
| Aquatic Toxicity (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | Category 1 (Very toxic to aquatic life with long lasting effects) |
Experimental Protocols
No experimental protocols were cited in the context of the disposal procedures for 3-Methylisothiazol-4-amine.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of isothiazolinone waste.
Caption: Logical workflow for the safe disposal of isothiazolinone waste.
References
Personal protective equipment for handling 3-Methylisothiazol-4-amine
Essential Safety and Handling Guide for 3-Methylisothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a member of the isothiazolinone class of compounds. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Isothiazolinones are recognized for their potential to cause skin sensitization, severe skin burns, and eye damage, and are harmful if ingested or inhaled.[1][2][3][4]
Immediate Safety Protocols
Proper handling of this compound requires strict adherence to safety protocols in a well-ventilated laboratory setting, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. All personnel must be trained on the correct use and disposal of PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and aerosols that can cause severe eye damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | To prevent skin contact, which can lead to severe burns and allergic reactions.[1][2][6] |
| Body Protection | A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended. | To protect against skin contact and contamination of personal clothing.[6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] Required when dusts are generated. | To prevent inhalation of harmful vapors, mists, or dust.[6][8] |
Emergency First Aid
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][8]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
After Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5][8]
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][5]
Operational and Disposal Plans
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation of dust and aerosols.[5][6] Use non-sparking tools to prevent fire.[6] Do not eat, drink, or smoke when using this product.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][9] Keep containers tightly closed and store locked up.[1][5][8]
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[5][7] Collect the absorbed material into a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[6]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[5][8] Do not mix with other waste.[8] Leave chemicals in their original containers for disposal.[8]
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. cpachem.com [cpachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemiis.com [chemiis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
